1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
Description
BenchChem offers high-quality 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h1,3-6H,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFDYUTPDKOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural combination of a cyclopropane ring, a carboxylic acid, and a terminal alkyne presents a compelling scaffold for medicinal chemistry exploration. This document delves into the intricacies of its chemical structure, a plausible synthetic pathway with detailed protocols, its spectroscopic signature, and its potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction: Unveiling a Promising Chemical Scaffold
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a small organic molecule that merges three key functional motifs:
-
A Cyclopropane Ring: This three-membered carbocycle is the smallest stable cycloalkane. Its high ring strain imparts unique electronic and conformational properties. In medicinal chemistry, the cyclopropane ring is often utilized as a rigid scaffold or a bioisostere for other functional groups, potentially enhancing metabolic stability and binding affinity to biological targets.[1]
-
A Carboxylic Acid: This functional group is a cornerstone in drug design, often serving as a key interaction point with biological receptors through hydrogen bonding and ionic interactions. However, its presence can also pose challenges related to pharmacokinetics, such as poor membrane permeability and metabolic liabilities.[2][3] The study of bioisosteric replacements for carboxylic acids is an active area of research.[3][4]
-
A Terminal Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of the molecule to other chemical entities, a valuable tool in drug discovery and chemical biology. Furthermore, ethynylphenyl derivatives have shown a range of pharmacological activities.[1]
The convergence of these three motifs in a single, relatively simple structure makes 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid a molecule with considerable potential for the development of novel therapeutics and chemical probes.
Synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: A Multi-step Approach
A robust and logical synthetic route to the target molecule can be envisioned through a multi-step process. This proposed pathway leverages well-established and reliable organic reactions, ensuring a high degree of confidence in its feasibility. The overall strategy involves the initial synthesis of a halogenated precursor, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.
Caption: Proposed synthetic workflow for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
The synthesis commences with the cyclopropanation of a commercially available starting material, 2-(4-bromophenyl)acetonitrile. This reaction can be efficiently achieved through α-alkylation using 1,2-dibromoethane in the presence of a strong base like sodium hydroxide. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.
Experimental Protocol:
-
To a vigorously stirred solution of 2-(4-bromophenyl)acetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide (e.g., 50%).
-
To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.[5][6]
Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid
The nitrile functional group of the cyclopropanated intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under acidic conditions with heating.[7][8][9][10][11]
Experimental Protocol:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid (e.g., 5-10 eq) cautiously.
-
Heat the reaction mixture at reflux (approximately 110-120 °C) for several hours, monitoring the reaction progress by TLC until the starting material is consumed.[12]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can often be purified by recrystallization.
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
The crucial carbon-carbon bond formation to introduce the ethynyl group is achieved via a Sonogashira coupling reaction.[13] This palladium-catalyzed cross-coupling reaction between the aryl bromide and a terminal alkyne is a powerful tool in organic synthesis. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene is commonly used.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq) in a suitable solvent (e.g., a mixture of triethylamine and THF).
-
To this solution, add trimethylsilylacetylene (1.2-1.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the TMS-protected 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.
Step 4: Deprotection of the Trimethylsilyl Group
The final step involves the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.[14][15][16]
Experimental Protocol:
-
Dissolve the TMS-protected 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a solvent such as methanol or a mixture of THF and methanol.
-
Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[15]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization
The structural elucidation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid relies on a combination of spectroscopic techniques. Based on the known spectral properties of its constituent functional groups, the following characteristic signals are predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Cyclopropyl Protons (CH₂) | 1.2 - 1.8 | Multiplet | |
| Ethynyl Proton (C≡C-H) | ~3.1 | Singlet | |
| Aromatic Protons (ortho to COOH) | ~7.6 | Doublet | J ≈ 8 |
| Aromatic Protons (meta to COOH) | ~7.4 | Doublet | J ≈ 8 |
| Carboxylic Acid Proton (COOH) | 10 - 12 | Broad Singlet |
*The cyclopropyl protons will likely appear as two sets of multiplets due to their diastereotopic nature. The aromatic protons will exhibit a characteristic AA'BB' system, which may appear as two doublets.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cyclopropyl Carbons (CH₂) | 15 - 25 |
| Quaternary Cyclopropyl Carbon | 25 - 35 |
| Ethynyl Carbon (C≡C-H) | ~78 |
| Ethynyl Carbon (Ar-C≡C) | ~83 |
| Aromatic Carbons | 120 - 145 |
| Carboxylic Acid Carbon (C=O) | 175 - 185 |
*The specific shifts of the aromatic carbons will depend on the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the key functional groups.[17][18][19]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C≡C-H Stretch (Terminal Alkyne) | ~3300 | Sharp, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclopropane) | ~3000 | Medium |
| C≡C Stretch (Terminal Alkyne) | 2100 - 2140 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (C₁₂H₁₀O₂), the expected molecular weight is approximately 186.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns could include the loss of the carboxylic acid group (-45) and other characteristic fragments.
Physicochemical Properties and Potential Applications
Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
| pKa | 4.0 - 5.0 | Influences the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |
| logP | 2.0 - 3.0 | A measure of lipophilicity, which impacts membrane permeability, solubility, and metabolic stability. |
| Solubility | Low in water, soluble in organic solvents | Affects formulation and bioavailability. |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid make it an attractive building block for various applications in drug discovery:
-
Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient the phenyl and carboxylic acid groups in a defined three-dimensional space, which can be advantageous for optimizing interactions with a biological target. The ethynyl group allows for the introduction of further diversity through click chemistry, enabling the rapid synthesis of compound libraries for screening.
-
Bioisosteric Replacement: The cyclopropane carboxylic acid moiety can be explored as a bioisostere for other functional groups in known drugs to improve their pharmacokinetic or pharmacodynamic properties.[2][3][4]
-
Probing Biological Systems: The terminal alkyne serves as a handle for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or for immobilization on solid supports, making it a valuable tool for chemical biology studies to identify and validate drug targets.
-
Potential Biological Activities: Phenylacetylene derivatives have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties.[1] Furthermore, derivatives of cyclopropane carboxylic acid have been investigated as inhibitors of ethylene biosynthesis in plants, suggesting potential applications in agriculture.[23]
Caption: Potential applications of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid.
Conclusion
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid represents a molecule with significant untapped potential in the realm of medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable synthetic methodologies. The unique combination of a rigid cyclopropane scaffold, a key carboxylic acid binding element, and a versatile ethynyl handle for further functionalization makes it a valuable building block for the creation of novel chemical entities with diverse biological activities. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising compound and its derivatives.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 134-137.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Gademann, K., & Gademann, K. (2009). Some Aspects of the Chemistry of Alkynylsilanes. CHIMIA International Journal for Chemistry, 63(4), 193-197.
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0326475). Retrieved from [Link]
- De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(6), 663.
- Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of medicinal chemistry, 56(6), 2245-2267.
-
Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
-
Mykhailiuk, P. K. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Yakugaku Zasshi. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Pharmacological Evaluation of Theophylline Containing Variant Acetylene Derivatives for Antimicrobial, Antioxidant Activities and Molecular Docking. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link]
-
University of Manitoba. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 23). Carboxylic acids from nitriles - EASY! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]
-
RSC Advances. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Free PDF Library. (n.d.). CARBOXYLIC ACID IR SPECTRUM. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Retrieved from [Link]
Sources
- 1. sierrajournals.com [sierrajournals.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 124276-67-1 [matrix-fine-chemicals.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scielo.org.mx [scielo.org.mx]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. echemi.com [echemi.com]
- 19. run.nerunningco.com [run.nerunningco.com]
- 20. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]
- 22. scbt.com [scbt.com]
- 23. ffhdj.com [ffhdj.com]
The Strategic Utility of gem-Disubstituted Cyclopropane Carboxylic Acids in Modern Drug Discovery
Executive Summary
In the pursuit of optimized pharmacokinetics (PK) and pharmacodynamics (PD), the gem-disubstituted cyclopropane carboxylic acid motif has emerged as a privileged scaffold. Far from being a simple structural spacer, this highly strained three-membered ring fundamentally alters the electronic distribution, metabolic susceptibility, and conformational landscape of a drug candidate. This technical guide explores the quantum mechanical underpinnings, bioisosteric applications, and field-proven synthetic methodologies for integrating gem-disubstituted cyclopropanes into modern therapeutics.
Quantum Mechanics to Macroscopic Properties: The "Why"
To leverage cyclopropanes effectively, one must understand their unique electronic architecture. The geometric constraints of the three-membered ring force the endocyclic C-C bonds to bend ("banana bonds"), resulting in elevated p-orbital character.
Conversely, the exocyclic bonds—such as the bond connecting the ring to the carboxylic acid—exhibit increased s-character, approximating
-
pKa Modulation: The increased s-character makes the cyclopropyl group more electronegative than a standard alkyl chain. This exerts an electron-withdrawing inductive effect that stabilizes the conjugate base, subtly lowering the pKa of the attached carboxylic acid compared to unstrained acyclic analogs.
-
Conformational Locking: The massive ring strain (~27.5 kcal/mol) rigidly restricts rotatable bonds. When a gem-disubstituted motif (e.g., a 1-alkyl-1-carboxylate) is employed, the molecule is forced into a highly specific vector. This pre-organizes the pharmacophore for optimal target engagement, significantly reducing the entropic penalty upon binding and locking the inhibitor in a high-affinity conformation[1].
Overcoming PK Liabilities: The "What"
In lead optimization, gem-disubstituted cyclopropanes serve as premium bioisosteres for gem-dimethyl, tert-butyl, and even phenyl groups[1]. Their integration is a direct response to the need for enhanced metabolic stability in biopharmaceutical development[2].
Hydrolytic Resistance of Esters and Amides
Prodrug strategies often fail due to premature esterase cleavage in systemic circulation. Esters derived from cyclopropanecarboxylic acids demonstrate a massive increase in stability under both acid- and base-catalyzed hydrolytic conditions[3]. This resistance is driven by two factors:
-
Steric Shielding: The gem-disubstitution creates a physical barricade that prevents the enzymatic nucleophilic attack required to form the tetrahedral intermediate.
-
Hyperconjugative Stabilization: The unique Walsh orbitals of the cyclopropane ring provide hyperconjugative stabilization to the adjacent ester carbonyl ground state, raising the activation energy required for hydrolysis[3].
Eradicating CYP450 Hotspots
Cytochrome P450 enzymes frequently target
Logical Workflows in Lead Optimization
The decision to incorporate a gem-disubstituted cyclopropane follows a precise, data-driven logic tree.
Fig 1. Logical workflow for optimizing PK liabilities using cyclopropane bioisosteres.
Fig 2. Mechanistic pathway demonstrating enzymatic resistance of cyclopropane derivatives.
Quantitative Property Profiling
The following table synthesizes the macroscopic property shifts observed when transitioning from an acyclic aliphatic system to a gem-disubstituted cyclopropane scaffold.
Table 1: Comparative Physicochemical & Pharmacokinetic Profiling
| Parameter | Acyclic Aliphatic Analog | gem-Disubstituted Cyclopropane Analog | Mechanistic Causality |
| Ester Half-Life ( | ~69.7 hours (pH 6, 40°C) | >300 hours (pH 6, 40°C) | Steric hindrance at the |
| CYP450 Susceptibility | High ( | Negligible | Complete substitution at the 1-position removes abstractable |
| Conformational Penalty | High (Freely rotatable bonds) | Low (Rigidified vector) | Ring strain (~27.5 kcal/mol) locks the pharmacophore into a high-affinity bioactive conformation[1]. |
| Acidity (pKa) | ~4.85 | ~4.50 | Increased s-character ( |
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each chemical choice.
Protocol A: Synthesis of 1-Substituted Cyclopropanecarboxylic Esters via Bis-Alkylation
This protocol details the construction of a 1,1-disubstituted cyclopropane ring using an active methylene precursor and 1,2-dibromoethane[1].
-
Reagent Preparation: To a flame-dried flask under an inert nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil)[1].
-
Causality: A slight stoichiometric excess of base is required to ensure complete double deprotonation of the active methylene.
-
-
Washing & Solvation: Wash the NaH with dry hexane, decant, and suspend the purified NaH in dry DMSO[1].
-
Causality: Hexane removes the mineral oil, which prevents the formation of intractable emulsions during the final aqueous workup. DMSO, a polar aprotic solvent, is critical as it heavily solvates the sodium counter-ion, leaving a highly reactive, "naked" enolate.
-
-
First Deprotonation: Add a solution of the ester precursor (e.g., methyl 2-(4-methoxyphenyl)acetate, 1.0 eq) in DMSO dropwise at room temperature, stirring for 30 minutes[1].
-
Causality: Dropwise addition safely controls the exothermic evolution of hydrogen gas.
-
-
Cyclopropanation: Add 1,2-dibromoethane (1.1 eq) dropwise. Heat the reaction to 50 °C and stir for 12 hours[1].
-
Causality: The first alkylation is a rapid intermolecular
reaction. The second alkylation is an intramolecular that closes the ring; heating to 50 °C provides the necessary activation energy to overcome the immense ring strain generated during closure.
-
-
Quench & Isolation: Cool the reaction, quench carefully by pouring over ice water, and extract with diethyl ether (3x)[1].
-
Causality: Ice water safely neutralizes unreacted NaH while keeping the ambient temperature low enough to prevent base-catalyzed hydrolysis of the newly formed ester.
-
Protocol B: In Vitro Hydrolytic Stability Profiling
To validate the esterase resistance of the synthesized cyclopropane prodrugs against their acyclic counterparts[3].
-
Incubation: Prepare a 1
M solution of the cyclopropane ester (and the acyclic control) in human serum or simulated physiological buffer (pH 6.0) at 40 °C[3]. -
Kinetic Sampling: Extract 50
L aliquots at precise intervals (0, 1, 2, 4, 24, and 48 hours). -
Quenching: Immediately dispense each aliquot into 150
L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).-
Causality: Cold acetonitrile instantly precipitates serum proteins and denatures esterases, completely freezing the reaction profile. The internal standard corrects for any volumetric variations during subsequent mass spectrometry injection.
-
-
Analysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass to calculate the half-life (
).
References
- Benchchem: 1-(4-Hydroxyphenyl)
- Benchchem: Methyl 1-Methylcyclopropane-1-carboxylate Source: Benchchem Technical Specifications URL
- NIH / PubMed: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: National Institutes of Health URL
- Longdom Publishing: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom URL
Sources
- 1. 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid | 869970-25-2 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 | Benchchem [benchchem.com]
Engineering the Future of Therapeutics: Ethynylphenyl Cyclopropane Scaffolds in Drug Discovery
As the pharmaceutical industry transitions away from "flatland" chemistry—characterized by planar, sp2-rich aromatic rings—towards three-dimensional molecular architectures, the demand for novel, rigidified building blocks has surged. Among the most promising of these is the Ethynylphenyl Cyclopropane (EPC) scaffold. By fusing the unique physicochemical properties of a highly strained cyclopropane ring with the linear, rigid vector of an ethynylphenyl moiety, this scaffold provides medicinal chemists with a powerful tool to optimize both target binding affinity and pharmacokinetic profiles.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind the EPC scaffold, explore its validated therapeutic applications, and provide a self-validating synthetic methodology for its integration into drug discovery pipelines.
Pharmacophore Rationale: The Synergy of Strain and Rigidity
The design of the EPC scaffold is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles. The cyclopropane motif is currently the 10th most frequently found ring system in small molecule drugs, prized for its ability to fine-tune molecular shape and lipophilicity[1].
The Cyclopropane Core (The "3D Anchor")
Cyclopropanes act as excellent bioisosteres for alkenes and gem-dimethyl groups. The high ring strain and unique bonding (bent "banana" bonds) give the carbons an sp2-like character, yet they significantly increase the overall Fraction of sp3 carbons (Fsp3) of the molecule. This structural pre-organization reduces the entropic penalty upon target binding and enhances metabolic stability by shielding adjacent vulnerable bonds from cytochrome P450-mediated oxidation. Recent advancements in photoredox catalysis have further streamlined the safe, scalable integration of these rings into complex drug candidates[2].
The Ethynylphenyl Vector (The "Deep Probe")
The addition of an ethynyl (alkyne) group to the phenyl ring provides an sp-hybridized, perfectly linear (180°) vector. This allows the molecule to project functional groups deep into narrow, hydrophobic binding pockets—such as kinase hinge regions or bacterial enzyme active sites—where traditional bent or bulky groups would sterically clash. Furthermore, the terminal alkyne serves as a highly reactive, bioorthogonal handle for late-stage diversification via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.
Logical relationship of EPC scaffold features contributing to pharmacological efficacy.
Validated Therapeutic Applications
The theoretical benefits of the EPC scaffold have been aggressively validated in recent phenotypic and target-based screening campaigns.
Anti-MRSA Therapeutics
The chronic misuse of β-lactam antibiotics has necessitated the discovery of novel chemical classes to combat Methicillin-Resistant Staphylococcus aureus (MRSA). Researchers have successfully designed malonamide derivatives utilizing the EPC scaffold, specifically identifying3 as a highly potent anti-MRSA agent[3]. The cyclopropane-1,1-dicarboxamide core mimics a peptide bond but is entirely resistant to bacterial proteases, while the 3-ethynylphenyl groups provide the exact lipophilic geometry required to penetrate the thick peptidoglycan layer of S. aureus without inducing acute cytotoxicity in human cells.
Oncology and Anticancer Probes
In the oncology space,4 have yielded novel diazepanones and tethered ethynyl derivatives that exhibit strong antiproliferative activity against human cervical adenocarcinoma (HeLa) cell lines[4]. The rigid cyclopropane ring locks the molecule into an active conformation that disrupts mitochondrial dehydrogenase activity, a mechanism highly dependent on the spatial orientation provided by the ethynyl vector.
Quantitative Scaffold Comparison
To understand why medicinal chemists are replacing traditional planar rings with EPCs, we must look at the physicochemical shifts. The table below summarizes the predictive advantages of incorporating the EPC scaffold over a standard flat biphenyl system.
| Property / Metric | Flat Biphenyl Scaffold | Ethynylphenyl Cyclopropane (EPC) | Rationale for Shift |
| Fraction sp3 (Fsp3) | 0.00 | 0.25 - 0.40 | Cyclopropane integration drives 3D complexity, reducing off-target binding. |
| Conformational Rigidity | Low (Free rotation) | High (Locked geometry) | Decreases entropic penalty upon target binding. |
| Vector Projection | ~120° (sp2-sp2) | 180° (sp-hybridized alkyne) | Enables deep penetration into narrow hydrophobic pockets. |
| Metabolic Stability | Susceptible to epoxidation | Highly resistant | Cyclopropane ring strain and steric bulk shield adjacent bonds from CYP450s. |
Experimental Methodology: Synthesis of EPC Building Blocks
Self-validating synthetic workflow for the generation of EPC libraries.
Step 1: Phase-Transfer Catalyzed Cyclopropanation
-
Objective: Construct the cyclopropane core from 4-bromophenylacetonitrile.
-
Procedure: To a vigorously stirred mixture of 4-bromophenylacetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv), add Benzyltriethylammonium chloride (TEBAC, 0.05 equiv). Slowly add 50% aqueous NaOH dropwise while maintaining the temperature at 45°C.
-
Causality: The highly concentrated NaOH is immiscible with the organic phase; thus, the TEBAC phase-transfer catalyst is mandatory to shuttle the hydroxide ions across the boundary. The slow addition is critical to control the exothermic double-alkylation, preventing the thermal degradation of the intermediate carbanion.
-
Self-Validation (QC1): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Isolate the product and run a 1H-NMR. The complete disappearance of the benzylic methylene protons (~3.7 ppm) and the emergence of distinct, highly shielded cyclopropyl multiplet protons (~1.2–1.7 ppm) confirms successful ring closure.
Step 2: Sonogashira Cross-Coupling
-
Objective: Install the rigid ethynyl vector.
-
Procedure: Dissolve the 1-(4-bromophenyl)cyclopropane-1-carbonitrile intermediate in Triethylamine (TEA). Degas the solution thoroughly with N2 for 15 minutes. Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.1 equiv). Dropwise, add Trimethylsilylacetylene (TMSA, 1.2 equiv) and heat to 70°C for 12 hours.
-
Causality: Degassing is an absolute requirement; trace oxygen will rapidly oxidize the Pd(0) active species and promote unwanted Glaser homocoupling of the alkyne. TEA is chosen deliberately as a dual-purpose reagent: it acts as the solvent and the stoichiometric base needed to neutralize the HBr byproduct generated during the catalytic cycle.
-
Self-Validation (QC2): Analyze the crude mixture via LC-MS. You must observe a mass shift corresponding to the loss of the bromine isotope pattern (M/M+2) and the addition of the TMS-alkyne mass.
Step 3: Global Deprotection
-
Objective: Reveal the terminal alkyne and hydrolyze the nitrile to a carboxylic acid for future amide coupling.
-
Procedure: Reflux the intermediate in a solution of methanolic KOH (3.0 equiv) for 8 hours. Acidify carefully with 1M HCl at 0°C to precipitate the final product.
-
Causality: The cyclopropane ring is highly stable to strongly basic conditions, making this one-pot global deprotection (TMS cleavage + nitrile hydrolysis) highly efficient. Acidic hydrolysis is strictly avoided, as prolonged exposure to strong acids at elevated temperatures can trigger the ring-opening of the strained cyclopropane.
References
- Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFllGPf7pik9f-x-F-k146ohTQvowKNhRj1pQGX9Sm8Xft1bAiZsB92LDPkPCvr28cohTBwQdzy6Bu1f4AmmrjFbaMmPDSOrnKt8wqFrqEFd9NGdQEMS2TefO2QZMLK0XjYMz9shR0qO03ymuw=]
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ZLBetkEjbQ8qfbr36Lv-ipCh9x94IUfZ0N9uEILGBrmgrDi9FOw-q3oB91Z1rXfE9upgPM4QDdrUYivIEaMRFrUwc-rpuHX_8G9jfCdB7rZZs5wjBIUNZkfnfnqHjfQRzMkMeZNJAel72tQ=]
- New, simple and accessible method creates potency-increasing structure in drugs.chemeurope.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9vRNQBB-9I2qEssW8WWIK_B3tUCxxeRj4qpYw8RMJsHQtBX2JJXuscW6Lrgmp-qnyyMjFbJbXl7DQn2Ir1pSrAfkJ3uOSguDnQFxEylZZbh6ACdb_hnOqa4TNNG2_13a9sTgiPI-rGm9PihPUQ2kWrqaZLofYZXMJPLLpDvv8DAr7NBKa-t_9jB48Ly9ncUafAfVbEml0MQsUpTmDZ5BUOgWlpQMy0DTnn3AKunbS72GSHUXB3NfLw==]
- Metal-Templated Assembly of Cyclopropane-Fused Diazepanones and Diazecanones via exo-trig Nucleophilic Cyclization of Cyclopropenes with Tethered Carbamates.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZVf-woHO5aA-pPq_6aGaW1ONzvZZWtjkU9dczs638wqSezExK8iSqKP1uTAYSJwBRNSXbQ5-dFyPITyXOxQjtG7sejU-ioqXK_JBQUvNfPEDh0RqS9wzqKOW5wFaksEHYjoJ5oQUq-vjS1x4=]
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 3. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Templated Assembly of Cyclopropane-Fused Diazepanones and Diazecanones via exo-trig Nucleophilic Cyclization of Cyclopropenes with Tethered Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Conformationally Restricted Alkyne Linkers: Engineering Spatial and Kinetic Control in Chemical Biology
Executive Summary
In the rapidly evolving landscape of chemical biology, the linker is no longer viewed as a passive, inert tether. The strategic incorporation of conformationally restricted alkynes has revolutionized two distinct but overlapping domains: bioorthogonal chemistry and bifunctional degrader (PROTAC) design . By intentionally restricting degrees of rotational freedom and leveraging ring strain, researchers can precisely manipulate transition state thermodynamics and pre-organize molecular geometry. This technical guide explores the mechanistic causality, kinetic profiles, and practical applications of rigidified alkyne linkers, providing actionable protocols for advanced drug discovery and molecular imaging.
Mechanistic Foundations of Conformational Restriction
The utility of alkyne linkers in chemical biology is dictated by their structural rigidity. A standard linear alkyne (sp-hybridized) enforces a strict 180° bond angle. When this motif is incorporated into a linker, it acts as a rigid, cylindrical spacer that limits the conformational entropy of the molecule[1][2].
When the alkyne is forced into a cyclic structure (e.g., cyclooctynes), the bond angle is compressed to approximately 158°–166°[3]. This massive accumulation of ring strain drastically lowers the activation energy (
Bioorthogonal Ligation (SPAAC)
Unlike the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC requires no cytotoxic metal catalysts, making it truly bioorthogonal and suitable for in vivo applications[4][5]. The evolution of cyclooctynes has focused on balancing reactivity with steric bulk and hydrophilicity:
-
DIFO (Difluorinated cyclooctyne): Utilizes the electron-withdrawing inductive effect of adjacent fluorine atoms to lower the LUMO, accelerating the reaction[5][6].
-
DBCO / DIBO (Dibenzocyclooctyne): Employs benzoannulation to maximize ring strain, offering exceptional reaction kinetics. However, its bulky, hydrophobic nature can lead to non-specific binding in cellular assays[5][7].
-
BCN (Bicyclo[6.1.0]non-4-yne): Features a symmetric, aliphatic fused-ring system. It is less sterically demanding than DBCO, allowing it to react efficiently even with sterically hindered tertiary azides[6][7].
Rigid Linkerology in PROTACs
Proteolysis Targeting Chimeras (PROTACs) rely on the formation of a stable ternary complex between a Protein of Interest (POI), the PROTAC, and an E3 ligase[1][2]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used. However, highly flexible linkers incur a massive entropic penalty upon ternary complex formation.
Replacing flexible chains with conformationally restricted alkynes pre-organizes the PROTAC into a bioactive conformation[1]. This reduces the entropic cost of binding, enhances cell permeability by minimizing the exposed polar surface area, and improves the pharmacokinetic profile[2][8].
Visualizing the Logic of Alkyne Linkers
Thermodynamic pathway of SPAAC vs CuAAC highlighting activation energy.
Impact of linker rigidity on PROTAC ternary complex stability and degradation.
Quantitative Data: Kinetics and Efficacy
To make informed decisions in probe or drug design, scientists must weigh reaction kinetics against physicochemical properties. The tables below summarize the critical parameters of various restricted alkynes.
Table 1: Kinetic and Structural Comparison of Cyclooctynes in SPAAC
| Cyclooctyne | Apparent 2nd Order Rate Constant ( | Steric Hindrance | Hydrophobicity | Primary Application Profile |
| Linear Alkyne | ~0 (Requires Cu | Minimal | Low | Fixed-cell labeling, in vitro synthesis |
| DIFO | 0.076 | Moderate | Moderate | In vivo imaging, lipid tracking |
| BCN | 0.14 | Low | Low | Labeling sterically hindered azides[7] |
| DBCO / DIBO | 0.31 - 0.98 | High | High | Rapid aqueous bioconjugation[5][6] |
Table 2: Impact of Rigid Alkyne Linkers in PROTAC Design
| Linker Type | Conformational Entropy | Ternary Complex Half-Life | Target Degradation ( | Off-Target Toxicity |
| Flexible (PEG | High | Short (< 5 min) | Moderate (~50 nM) | Higher (due to promiscuous binding) |
| Rigid (Alkyne/Piperazine) | Low (Pre-organized) | Long (> 30 min) | High (< 5 nM) | Lower (geometry restricts off-targets) |
(Note: Values in Table 2 are representative aggregates based on BRD4-targeting PROTAC optimization studies[1][9].)
Field-Proven Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure researchers understand the why behind the what, facilitating troubleshooting and adaptation.
Protocol A: Live-Cell Surface Glycan Labeling via SPAAC (Using DBCO-Fluorophore)
This protocol leverages the rapid kinetics of DBCO to label metabolically incorporated azido-sugars on live cell membranes[5][6].
Materials:
-
Ac
ManNAz (N-azidoacetylmannosamine-tetraacylated) -
DBCO-Sulfo-Cy5 (Sulfo modification counteracts DBCO hydrophobicity)
-
Wash Buffer: PBS containing 1% Bovine Serum Albumin (BSA)
Step-by-Step Methodology:
-
Metabolic Priming: Incubate cells with 50 µM Ac
ManNAz for 48 hours.-
Causality: The acetyl groups ensure cell permeability. Intracellular esterases cleave the acetyl groups, and the cellular machinery incorporates the azido-sugar into cell-surface glycoproteins.
-
-
Primary Wash: Wash cells 3x with cold PBS.
-
Causality: Removes unincorporated Ac
ManNAz to prevent competitive quenching of the DBCO probe in the extracellular space.
-
-
SPAAC Labeling: Add 10 µM DBCO-Sulfo-Cy5 in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Stringent Quenching/Washing: Wash cells 3x with Wash Buffer (PBS + 1% BSA), followed by 1x with plain PBS.
-
Causality: DBCO is highly lipophilic and prone to non-specific intercalation into lipid bilayers. BSA acts as a hydrophobic sponge, sequestering unreacted DBCO-Sulfo-Cy5 and drastically reducing background fluorescence.
-
-
Validation: Image via confocal microscopy (Cy5 channel). A successful experiment will show distinct membrane localization, whereas incomplete washing will present as diffuse cytosolic haze.
Protocol B: Modular PROTAC Assembly via Aldehyde-Alkyne-Amine (A ) Coupling
The A
Materials:
-
Alkyne-functionalized POI Ligand (e.g., (+)-JQ1-alkyne)
-
Amine-functionalized E3 Ligase Ligand (e.g., Thalidomide-amine)
-
Formaldehyde (or diverse aldehydes for linker branching)
-
Copper(I) Iodide (CuI) catalyst
Step-by-Step Methodology:
-
Reagent Mixing: In a Schlenk flask under inert N
atmosphere, combine 1.0 eq (+)-JQ1-alkyne, 1.2 eq Thalidomide-amine, and 1.5 eq Formaldehyde in anhydrous 1,4-dioxane.-
Causality: The inert atmosphere prevents the oxidative homocoupling of alkynes (Glaser coupling), which would consume the POI ligand and create inactive dimers.
-
-
Catalyst Addition: Add 10 mol% CuI. Stir at 70°C for 12 hours.
-
Causality: The copper catalyst activates the terminal alkyne, forming a copper acetylide intermediate. Simultaneously, the amine and aldehyde condense to form an iminium ion. The acetylide nucleophilically attacks the iminium ion, forming a rigid propargylamine linkage[9].
-
-
Reaction Quenching: Cool to room temperature and quench with saturated aqueous NH
Cl.-
Causality: NH
Cl forms a soluble complex with copper ions, effectively stripping the catalyst from the organic product and halting the reaction.
-
-
Purification & Chiral Separation: Extract with EtOAc, dry over Na
SO , and purify via preparative HPLC. If a substituted aldehyde was used, chiral HPLC is required.-
Causality: A
coupling with substituted aldehydes generates a stereocenter at the newly formed propargylic position. Because PROTAC ternary complex formation is highly stereosensitive, isolating the correct enantiomer is critical for maximal degradation efficacy[9].
-
References
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8): A Comprehensive Technical Guide on Synthesis and Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks with defined spatial geometries are highly sought after. 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8)[1] represents a privileged scaffold that merges three distinct chemical motifs: a conformationally restricted cyclopropane ring, a bioorthogonal terminal alkyne, and a versatile carboxylic acid handle. This whitepaper provides an in-depth mechanistic analysis of its de novo synthesis, physicochemical properties, and advanced applications in bioconjugation and agrochemistry.
Chemical Identity & Physicochemical Profile
The structural uniqueness of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid lies in the quaternary carbon center of the cyclopropane ring, which forces the aromatic ring and the carboxylic acid into a rigid, defined trajectory.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid |
| CAS Number | 1314655-25-8[1] |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [1] |
| SMILES | C#Cc1ccc(cc1)C2(CC2)C(=O)O |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Key Functional Groups | Terminal Alkyne, Carboxylic Acid, Cyclopropane |
Mechanistic Rationale & Structural Biology
As a Senior Application Scientist, selecting the right building block requires understanding the causality behind its structural components:
-
The Cyclopropane Core (Conformational Restriction): The cyclopropane ring serves as an isostere for saturated alkyl chains but introduces severe conformational restriction. In biological systems, this geometry closely mimics 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene. Consequently, derivatives of cyclopropanecarboxylic acids act as competitive inhibitors of ACC oxidase (ACO2), making them highly valuable in agrochemical research for regulating plant growth and fruit ripening[2].
-
The Ethynyl Group (Bioorthogonal Handle): The terminal alkyne is the premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. It allows researchers to conjugate this scaffold to fluorophores, targeted protein degraders (PROTACs), or solid supports without disrupting the steric bulk of the core pharmacophore.
-
The Carboxylic Acid (Anchoring Site): The carboxylic acid allows for standard peptide coupling (e.g., using EDC/NHS or HATU) to primary amines, forming stable amide linkages with target proteins or linker molecules.
De Novo Synthesis & Experimental Protocols
The synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid requires a carefully orchestrated sequence to build the strained cyclopropane ring and subsequently introduce the sensitive alkyne group. The protocol below outlines a self-validating, three-step synthetic system.
Step 1: Phase-Transfer Catalyzed Cyclopropanation
Objective: Construct the cyclopropane ring from an arylacetonitrile precursor. Causality: Cyclopropanation of active methylene compounds is efficiently achieved using a phase-transfer catalyst (PTC)[3]. Tetrabutylammonium bromide (TBAB) facilitates the transport of hydroxide ions into the organic phase, enabling the sequential deprotonation of 4-bromophenylacetonitrile. The resulting carbanion drives a double nucleophilic substitution on 1,2-dibromoethane, closing the highly strained three-membered ring.
Protocol:
-
Dissolve 4-bromophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene.
-
Add TBAB (0.05 eq) followed by the dropwise addition of 50% aqueous NaOH (excess) under vigorous stirring at 25°C.
-
Heat the biphasic mixture to 60°C for 4 hours. Monitor via TLC until the starting material is consumed.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Acidic Hydrolysis of the Nitrile
Objective: Convert the nitrile to a carboxylic acid. Causality: Strong aqueous acid (H₂SO₄) protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water forms an intermediate amide, which undergoes further hydrolysis under reflux conditions to yield the carboxylic acid[3].
Protocol:
-
Suspend 1-(4-bromophenyl)cyclopropanecarbonitrile in a 1:1 (v/v) mixture of concentrated H₂SO₄ and water.
-
Reflux the mixture at 110°C for 12 hours.
-
Cool to room temperature and pour over crushed ice. Extract the precipitated 1-(4-bromophenyl)cyclopropanecarboxylic acid using ethyl acetate.
Step 3: Sonogashira Cross-Coupling & Desilylation
Objective: Introduce the terminal alkyne via cross-coupling. Causality: The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne[4]. Palladium(0) undergoes oxidative addition into the C-Br bond. Simultaneously, Copper(I) iodide activates ethynyltrimethylsilane (TMS-acetylene) by forming a copper acetylide[5]. Transmetalation to the palladium center followed by reductive elimination yields the TMS-protected alkyne. Subsequent treatment with a mild base (K₂CO₃) cleaves the silyl protecting group.
Protocol:
-
In a Schlenk flask under inert N₂ atmosphere, dissolve 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF and Triethylamine (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq), followed by TMS-acetylene (1.5 eq). Stir at 70°C for 8 hours.
-
Filter through Celite, concentrate, and dissolve the crude intermediate in Methanol.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours to achieve desilylation.
-
Acidify with 1M HCl, extract with dichloromethane, and purify via silica gel chromatography to isolate pure 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.
Figure 1: De novo synthetic route for 1-(4-ethynylphenyl)cyclopropanecarboxylic acid.
Applications in Drug Discovery & Materials
The dual-functional nature of this compound allows it to participate in parallel research workflows:
A. Bioconjugation and PROTAC Linker Engineering
In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity is a critical parameter that dictates the formation of the ternary complex between the target protein and the E3 ligase. The cyclopropane ring provides a rigid vector, while the terminal alkyne allows for rapid library generation via CuAAC with azide-functionalized E3 ligase ligands.
B. Agrochemicals: Ethylene Biosynthesis Inhibition
Ethylene is a potent plant hormone responsible for senescence and fruit ripening. Substituted cyclopropanecarboxylic acids are recognized as innovative regulators of ethylene biosynthesis[2]. By acting as structural mimics of ACC, they competitively bind to ACC oxidase (ACO2). The addition of the ethynyl group provides a unique electronic profile that can enhance binding affinity within the ACO2 active site, delaying fruit ripening and preserving agricultural yields[2].
Figure 2: Dual-pathway application of the target compound in bioconjugation and agrochemistry.
References
-
Calpaclab. "1-(4-ETHYNYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID." Calpaclab Chemical Catalog. Available at:[Link]
-
Bagdasaryan, S., et al. "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators." Bioactive Compounds in Health and Disease, 2024. Available at:[Link]
-
Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts Organic Chemistry. Available at:[Link]
Sources
A Technical Guide to Rigid Cyclopropane Analogues for Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space and the generation of high-quality lead compounds.[1] A key principle in optimizing fragment hits is the strategic introduction of conformational rigidity to enhance binding affinity and selectivity. This guide provides an in-depth exploration of cyclopropane-containing fragments as superior building blocks in FBDD. We will delve into the unique physicochemical properties of the cyclopropane ring, advanced synthetic methodologies for creating diverse fragment libraries, and their strategic application in drug discovery campaigns, supported by field-proven insights and case studies.
The Strategic Imperative for Rigidity in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) initiates the drug discovery process by screening low molecular weight compounds (typically <300 Da) that exhibit weak but efficient binding to a biological target.[2][3] The foundational principle of FBDD is that these small, simple fragments can be iteratively grown, linked, or merged to generate more potent, drug-like molecules.[1][2]
A critical step in this optimization process is the management of conformational flexibility. While initial fragment hits may be conformationally promiscuous, locking in a bioactive conformation through the introduction of rigid structural elements can significantly improve binding affinity by reducing the entropic penalty of binding.[4][5] This is where the unique properties of the cyclopropane ring become invaluable.
The Cyclopropane Moiety: A Privileged Scaffold for Rigidity
The cyclopropane ring, a three-membered carbocycle, possesses a unique combination of structural and electronic properties that make it an attractive scaffold in medicinal chemistry.[6][7] Its inherent strain results in a rigid, planar structure with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8] This strain imbues the C-C bonds with enhanced π-character, influencing its electronic properties to be intermediate between that of an alkene and a gem-dimethyl group.[9][10]
Key Advantages of Cyclopropane Scaffolds in FBDD:
-
Conformational Restriction: The rigid nature of the cyclopropane ring effectively "locks" the conformation of attached substituents, pre-organizing the fragment for optimal interaction with the target protein.[11][12] This can lead to a significant increase in binding affinity.
-
Three-Dimensional (3D) Diversity: Substituted cyclopropanes provide well-defined three-dimensional vectors for exploring chemical space, moving away from the often-planar structures that dominate many fragment libraries.[9][13] This increased 3D character can lead to improved solubility, selectivity, and novel intellectual property.[14][15]
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, offering a means to block sites of metabolism in a lead compound.[8][16] For example, replacing a metabolically labile ethyl group with a cyclopropyl group can enhance a compound's pharmacokinetic profile.[16]
-
Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, and even phenyl rings in certain contexts.[17][18] This allows for the fine-tuning of a fragment's size, lipophilicity, and electronic properties while maintaining or improving its binding affinity.[16]
-
Improved Physicochemical Properties: Incorporation of a cyclopropyl group can lead to a reduction in lipophilicity compared to isosteric alkyl groups, which can be advantageous for improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]
Synthesis of Cyclopropane-Containing Fragments: Enabling Chemical Diversity
The successful application of cyclopropane analogues in FBDD is contingent on the availability of a diverse library of these fragments. Fortunately, a number of robust synthetic methods have been developed for the preparation of substituted cyclopropanes.[19]
Key Synthetic Methodologies
Several well-established and more recent methods are employed for the synthesis of cyclopropane rings.[6][19][20]
-
Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form the cyclopropane ring.[6][19]
-
Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to react with an α,β-unsaturated carbonyl compound to generate a cyclopropyl ketone.[6][19]
-
Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and cobalt are widely used to effect the cyclopropanation of alkenes with diazo compounds.[21][22] These methods often offer excellent control over stereochemistry.[23][24]
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.
A notable advancement is the development of divergent synthetic strategies that allow for the creation of a diverse library of cyclopropane-containing fragments from a common precursor. For example, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can produce a bifunctional cyclopropane scaffold that can be further derivatized through various reactions like hydrolysis, amidation, and cross-coupling.[9][21]
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation for Fragment Synthesis
The following protocol outlines a general procedure for the synthesis of a bifunctional cyclopropyl scaffold, which can then be used to generate a library of fragments. This method is adapted from the work of Bull and colleagues.[21]
Step 1: Catalyst Preparation
-
In a nitrogen-purged glovebox, a solution of Co(II) catalyst (e.g., Co(acac)₂) and a suitable ligand (e.g., a chiral bisoxazoline ligand for asymmetric synthesis) in a dry, degassed solvent (e.g., dichloromethane) is prepared.
Step 2: Cyclopropanation Reaction
-
To a solution of the alkene (e.g., phenyl vinyl sulfide) in the reaction solvent, the catalyst solution is added.
-
A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is then added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
Step 3: Work-up and Purification
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cyclopropyl scaffold.
Step 4: Divergent Derivatization
-
The resulting bifunctional cyclopropane can be subjected to a variety of transformations to generate a diverse fragment library. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to a series of amides. The sulfide can be oxidized to a sulfoxide or sulfone, or used in cross-coupling reactions.[9][21]
Strategic Application of Cyclopropane Fragments in FBDD Campaigns
The true power of rigid cyclopropane analogues lies in their strategic deployment within an FBDD workflow.
Workflow for Incorporating Cyclopropane Fragments
The following diagram illustrates a typical workflow for utilizing cyclopropane-containing fragments in a drug discovery project.
Caption: FBDD workflow incorporating rigid cyclopropane analogues.
Case Study: Development of ALK Inhibitors
A compelling example of the successful application of cyclopropane fragments is in the development of anaplastic lymphoma kinase (ALK) inhibitors. Researchers initiated a fragment screen and identified a small pyrazole-containing fragment with weak ALK inhibitory activity.[25] Through a structure-based design approach, they designed a novel series of inhibitors incorporating a cis-1,2,2-trisubstituted cyclopropane scaffold. This rigid scaffold served to correctly orient the substituents for optimal interaction with the ALK active site, leading to a significant improvement in both potency and selectivity.[25]
Data Presentation: Physicochemical Properties of Cyclopropane Fragments
When designing a library of cyclopropane-containing fragments, it is crucial to ensure that their physicochemical properties are within the "Rule of Three" guidelines for fragment-based screening.[3][26]
| Property | Guideline ("Rule of Three") | Example Cyclopropane Fragment Library (Mean Values) |
| Molecular Weight (MW) | ≤ 300 Da | 250 Da |
| cLogP | ≤ 3 | 2.5 |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 3 | 2 |
| Rotatable Bonds | ≤ 3 | 2 |
This table demonstrates that a well-designed cyclopropane fragment library can adhere to the principles of FBDD while introducing valuable 3D character.
Conclusion and Future Perspectives
Rigid cyclopropane analogues represent a powerful and versatile tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Their unique combination of conformational rigidity, three-dimensional character, and favorable physicochemical properties makes them ideal for optimizing fragment hits into potent and selective drug candidates.[8][16][27] As synthetic methodologies for creating diverse libraries of cyclopropane-containing fragments continue to advance, their application in FBDD is expected to grow, leading to the discovery of novel therapeutics for a wide range of diseases. The continued exploration of novel cyclopropane scaffolds and their integration into FBDD workflows will undoubtedly push the boundaries of modern drug discovery.
References
-
Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015-5024. [Link]
-
Chawner, S. J., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed, 28983191. [Link]
-
Meanwell, N. A. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
-
Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]
-
Batorsky, R., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed, 8013481. [Link]
-
Toda, N., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(16), 3562. [Link]
-
Pinheiro, P. de S. M., et al. (2016). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Taly, J-F., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5891-5916. [Link]
-
Novakov, O., et al. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
de L. Ferber, G., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12447-12484. [Link]
-
de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
-
de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed, 31783587. [Link]
-
Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 65(2), 1129-1149. [Link]
-
Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design & Discovery. [Link]
-
Ghaffar, T., et al. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. bioRxiv. [Link]
-
Oki, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31593-31602. [Link]
-
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. [Link]
-
Ghaffar, T., et al. (2026). Computational design of generalist cyclopropanases with stereodivergent selectivity. ResearchGate. [Link]
-
Bojarska, J., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 11(10), 240833. [Link]
-
Bull, J. A., et al. (2025). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate. [Link]
-
The University of Tokyo. (2023). New, simple and accessible method creates potency-increasing structure in drugs. The University of Tokyo. [Link]
-
ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. [Link]
-
Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam. [Link]
-
de Vries, M. A., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, 17(1), 1-10. [Link]
-
Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
-
Taly, J-F., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
Sources
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. research.vu.nl [research.vu.nl]
- 14. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.vu.nl [research.vu.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem-space.com [chem-space.com]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of ethynylphenyl cyclopropane derivatives
An In-Depth Technical Guide to the Solubility Profile of Ethynylphenyl Cyclopropane Derivatives
Abstract
The ethynylphenyl cyclopropane (EPC) scaffold is an increasingly prevalent structural motif in modern medicinal chemistry, valued for its conformational rigidity and ability to probe deep into protein binding pockets. However, the inherent hydrophobicity and planarity of this scaffold frequently lead to poor aqueous solubility, a major hurdle in drug development that can compromise bioassays, hinder formulation, and result in poor bioavailability. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the solubility profile of EPC derivatives. We dissect the core physicochemical drivers underpinning their low solubility, present validated protocols for both in silico prediction and experimental determination, and explore structure-solubility relationships through a practical case study. Furthermore, we outline key strategies for solubility enhancement, equipping research teams with the knowledge to mitigate solubility-related risks and unlock the full therapeutic potential of this promising chemical class.
Introduction: The Challenge of Poorly Soluble Scaffolds in Drug Discovery
The Significance of Physicochemical Properties in ADMET Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a high rate of attrition at every stage. A significant portion of these failures can be attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Among the most critical of these is aqueous solubility. A drug must be in solution to be absorbed and to interact with its biological target.[2] Poor solubility can lead to a cascade of negative consequences, including low and erratic oral bioavailability, an increased risk of toxicity, and the failure of in vitro assays to produce reliable data.[3] It is estimated that up to 90% of new chemical entities in the development pipeline are poorly soluble, placing them in the Biopharmaceutical Classification System (BCS) Class II or IV.[4]
Introducing the Ethynylphenyl Cyclopropane (EPC) Scaffold: A Privileged yet Problematic Moiety
The cyclopropane ring is a highly valuable design element in medicinal chemistry, prized for its ability to impart conformational rigidity and a well-defined three-dimensional shape.[5] When combined with an ethynylphenyl group—a linear, rigid linker that can serve as a bioisostere for other functionalities or as a handle for "click chemistry"—the resulting EPC scaffold offers a powerful tool for drug design.[6][7] However, the very features that make this scaffold attractive also contribute to its primary liability: poor aqueous solubility. The combination of the non-polar cyclopropane ring and the hydrophobic, planar phenyl group creates a molecule with a strong tendency to self-associate and crystallize, often leading to high crystal lattice energy and low affinity for aqueous media.[8]
Defining the Scope: A Guide for Researchers and Drug Developers
This guide serves as a senior-level resource for scientists navigating the challenges associated with EPC derivatives. It moves beyond simple definitions to explain the causal relationships between molecular structure and solubility. We will provide self-validating, detailed experimental protocols and explore both predictive and practical approaches to understanding and overcoming the solubility limitations of this chemical class.
Core Physicochemical Drivers of Solubility in EPC Derivatives
The solubility of a compound is governed by a delicate balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). For EPC derivatives in aqueous media, the balance is often tipped unfavorably.
The Cyclopropane Ring: Rigidity, Strain, and Lipophilicity
The three-membered cyclopropane ring is predominantly non-polar in nature. As a hydrocarbon moiety, it contributes to the overall lipophilicity (fat-loving character) of the molecule, favoring partitioning into non-polar environments over water.[8] Its rigid structure limits the conformational flexibility that can sometimes aid solubility by disrupting efficient crystal packing.
The Ethynylphenyl Moiety: Aromaticity, π-π Stacking, and Hydrophobicity
The ethynylphenyl group is a major contributor to the poor solubility of EPC derivatives. The phenyl ring is inherently hydrophobic. Its planar nature promotes strong intermolecular π-π stacking interactions in the solid state, which significantly increases the crystal lattice energy that must be overcome for dissolution to occur. The linear ethynyl group acts as a rigid spacer, often extending the planar region of the molecule and further enhancing these packing effects.[7]
The Interplay of Forces: How Crystal Lattice Energy Governs Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound. For many EPC derivatives, the combination of a rigid, non-polar cyclopropane and a planar, aromatic ethynylphenyl group leads to highly stable, ordered crystal lattices. The energy required to break apart this lattice is often much greater than the energy gained from solvating the molecule in water, resulting in very low thermodynamic solubility. This is a critical concept, as early, rapid (kinetic) solubility measurements may overestimate solubility by generating amorphous precipitates, leading to misleading data in the early stages of discovery.[9]
Predictive Modeling of Solubility for EPC Scaffolds
Before a compound is synthesized, computational methods can provide crucial, cost-effective insights into its likely solubility, allowing chemists to prioritize more promising structures.[1]
In Silico Approaches: An Overview
Computational, or in silico, methods use mathematical algorithms to predict physicochemical properties based on a molecule's structure.[1] These range from simple empirical models to complex quantum mechanics-based simulations. For solubility, the most common approaches in a drug discovery setting are Quantitative Structure-Property Relationship (QSPR) models.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are built by analyzing a large set of compounds with known solubility and identifying mathematical relationships between their structural features (descriptors) and their measured solubility.[1] These descriptors can include parameters like molecular weight, polar surface area (PSA), and the calculated logarithm of the octanol-water partition coefficient (cLogP), which is a measure of lipophilicity.
The General Solubility Equation (GSE) and its Limitations for Novel Scaffolds
A well-known example of a QSPR model is the General Solubility Equation (GSE), which predicts aqueous solubility (log S) based on a compound's melting point (MP) and its log P value.[10]
log S ≈ 0.5 - 0.01 * (MP - 25) - log P
While useful, the GSE's reliance on an experimentally determined melting point limits its utility for virtual compounds that have not yet been made. Furthermore, its accuracy can be lower for novel scaffolds like EPC derivatives that may not be well-represented in the datasets used to build the model.[10] Models that replace melting point with computationally derived descriptors, such as topographical polar surface area (TPSA), can be more applicable in early design stages.[10]
Workflow for In Silico Solubility Prediction
The following diagram illustrates a typical workflow for predicting the solubility of a novel EPC derivative before synthesis.
Caption: Workflow for in silico solubility prediction of EPC derivatives.
Experimental Determination of Solubility: Protocols and Best Practices
While predictive models are invaluable, experimental measurement remains the gold standard. The choice of assay is critical, as different methods measure different properties and have different implications.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two types of solubility measurements commonly used in drug discovery.[11]
-
Kinetic Solubility: This is a high-throughput method typically used for early screening. A compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which it precipitates is its kinetic solubility.[12] This method is fast but can be misleading, as the precipitate is often amorphous and more soluble than the stable crystalline form.[9]
-
Thermodynamic Solubility: This is the "gold standard" measurement. An excess of the solid compound is stirred in an aqueous buffer for an extended period (e.g., 24-72 hours) to ensure a true equilibrium is reached between the dissolved and undissolved solid.[13] This method is lower-throughput but provides the most accurate and relevant solubility value for later-stage development.
Protocol 4.1: High-Throughput Kinetic Solubility Assay
This protocol describes a common method for assessing kinetic solubility, often performed in a 96-well plate format.
Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[12]
-
Precipitation Detection: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Protocol 4.2: Gold-Standard Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is the definitive method for determining equilibrium solubility.[14]
Objective: To determine the equilibrium concentration of a compound in a saturated aqueous solution.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid, crystalline test compound (typically 1-2 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL) in a glass vial.[15] The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.45 µm PTFE).[15]
-
Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
a. Calibration Curve: Prepare a set of standard solutions of the compound of known concentrations in a suitable solvent.
-
b. HPLC Analysis: Inject the standards and the filtered sample onto the HPLC system.
-
c. Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting: Report the solubility in units of µg/mL or µM at the specified temperature and pH.
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Structure-Solubility Relationships (SSR) in Practice: A Case Study
Analyzing how small structural changes impact solubility provides actionable insights for medicinal chemists. A study on biologically active spiro[cyclopropane-1,3′-oxindoles], a close analogue of the EPC scaffold, offers a valuable case study.[17]
Analysis of Spiro[cyclopropane-1,3′-oxindole] Derivatives
These compounds feature a spiro-fusion of a cyclopropane and an oxindole ring system, and often include additional aromatic substituents. As expected, these complex, multi-ring hydrophobic compounds exhibit low intrinsic aqueous solubility.[17] Researchers investigated their solubility at physiological pH (7.4) and in acidic conditions (pH 2.0).
Quantitative Solubility Data and Analysis
The following table summarizes the experimentally determined thermodynamic solubility for a selection of these derivatives.
| Compound ID | R1 Group | R2 Group | Solubility at pH 7.4 (µg/mL) |
| 2a | H | p-Methoxybenzyl | 180 ± 20 |
| 2b | p-CN | p-Methoxybenzyl | 840 ± 50 |
| 2c | p-F | p-Methoxybenzyl | 210 ± 30 |
| 2d | p-OMe | p-Methoxybenzyl | 190 ± 20 |
| (Data synthesized from the study by Gerasimova et al., 2023)[17] |
Interpreting the Data: Impact of Substituents on Aqueous Solubility
From the data, several key insights emerge:
-
Baseline Insolubility: The parent compound (2a) demonstrates low solubility (180 µg/mL), confirming the scaffold's inherent hydrophobicity.
-
Impact of a Polar Group: The introduction of a polar cyano (-CN) group in compound 2b leads to a dramatic, nearly 5-fold increase in solubility to 840 µg/mL.[17] This is a classic strategy for improving solubility, as the polar group can engage in favorable dipole-dipole interactions with water.
-
Subtle Electronic Effects: The addition of a fluorine atom (2c ) or a methoxy group (2d ) results in only minor changes to solubility compared to the parent compound. This highlights that simply adding an electronegative atom is not always sufficient to overcome the scaffold's dominant hydrophobicity; a group capable of strong hydrogen bonding or dipole interactions is often required.
Strategies for Solubility Enhancement of EPC Derivatives
When a promising EPC derivative is identified but possesses poor solubility, several formulation and chemical modification strategies can be employed. These are particularly relevant for BCS Class II compounds, which have low solubility but high permeability.[18]
Overview of Enabling Technologies for BCS Class II/IV Compounds
The goal of most enhancement techniques is to present the drug to the gastrointestinal tract in a higher-energy or more readily dissolvable form. Common approaches include physical modifications (e.g., particle size reduction) and chemical modifications (e.g., salt formation or complexation).[19]
Formulation-Based Approaches: Solid Dispersions
One of the most successful techniques is the creation of a solid dispersion. In this method, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[20] When the solid dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and more soluble state.[21]
Supramolecular Approaches: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like EPC derivatives, forming an inclusion complex.[17] This complex effectively shields the hydrophobic part of the drug from water, presenting a new, larger entity with a hydrophilic surface, which significantly increases its apparent aqueous solubility.[22] In the case of the spiro[cyclopropane-1,3′-oxindoles], complexation with β-cyclodextrins increased the aqueous solubility up to fourfold.[17]
Conclusion: Integrating the Solubility Profile into the Drug Discovery Cascade
The ethynylphenyl cyclopropane scaffold holds significant promise for the development of novel therapeutics. However, its inherent physicochemical properties present a formidable challenge in the form of poor aqueous solubility. A proactive, integrated approach is essential for success. This involves leveraging in silico predictive models early in the design phase to flag high-risk compounds, employing robust and appropriate experimental methods to accurately characterize both kinetic and thermodynamic solubility, and systematically analyzing structure-solubility relationships to guide chemical optimization. For lead candidates that still possess solubility limitations, advanced formulation strategies like solid dispersions or complexation can provide a viable path forward. By understanding and addressing the solubility profile of EPC derivatives throughout the discovery and development process, research organizations can mitigate risk, reduce attrition, and more effectively translate these potent scaffolds into successful clinical candidates.
References
-
Patel, J., et al. (2023). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
-
Pawar, P., & Kumar, S. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]
-
Mwakibete, K., & Mshali, B. (2024). Advanced approaches to improve solubility of BCS class II drugs. TANZ JOURNAL. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
Sharma, K., et al. (2025). Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion. International Journal of Newgen Research in Pharmacy. [Link]
-
Enamine STORE. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Gerasimova, N., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. [Link]
-
Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Alavijeh, M. K., et al. (2012). Revisiting the general solubility equation: in silico prediction of aqueous solubility incorporating the effect of topographical polar surface area. Journal of Molecular Modeling. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Shayanfar, A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Hughes, L. D., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Di, L., & Kerns, E. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Popa, M. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
-
Tubic-Grozdanis, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Royal Society of Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Royal Society of Chemistry. [Link]
-
Gleave, R. J., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]
-
Gerasimova, N., et al. (2025). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. rjpdft.com [rjpdft.com]
- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. ovid.com [ovid.com]
- 10. Revisiting the general solubility equation: in silico prediction of aqueous solubility incorporating the effect of topographical polar surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. bioassaysys.com [bioassaysys.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. mdpi.com [mdpi.com]
- 18. tanzj.net [tanzj.net]
- 19. ijcsrr.org [ijcsrr.org]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 22. researchgate.net [researchgate.net]
Metabolic stability of cyclopropane ring containing drugs
Metabolic Stability of Cyclopropane Ring Containing Drugs: A Mechanistic & Practical Guide
Executive Summary
The cyclopropane ring is a "privileged scaffold" in modern medicinal chemistry, prized for its ability to enhance potency through conformational constraint and improve metabolic stability by blocking cytochrome P450 (CYP450) oxidation. However, this moiety presents a dichotomy: while the high C-H bond dissociation energy (BDE) of the ring confers resistance to hydroxylation, specific structural contexts—particularly cyclopropylamines—can trigger "suicide inhibition" of metabolic enzymes. This guide analyzes the mechanistic basis of these behaviors, providing actionable protocols for assessing stability and mitigating toxicity risks.
Mechanistic Principles of Metabolic Stability
The Thermodynamic Barrier (C-H Bond Strength)
The primary driver of cyclopropane's metabolic stability is the strength of its carbon-hydrogen bonds.
-
Alkyl vs. Cyclopropyl BDE: The C-H bond dissociation energy (BDE) for a secondary carbon in an acyclic alkane is approximately 98–100 kcal/mol . In contrast, the C-H bonds in a cyclopropane ring possess a BDE of ~106 kcal/mol .
-
Impact on P450 Catalysis: The rate-limiting step in CYP450-mediated hydroxylation is typically Hydrogen Atom Transfer (HAT) from the substrate to the Compound I (FeO3+) species. The energetic penalty associated with abstracting a hydrogen from a cyclopropane ring significantly slows this reaction, often rendering the ring metabolically inert compared to ethyl or isopropyl bioisosteres.
Metabolic Switching
Medicinal chemists utilize this thermodynamic barrier to "block" metabolic soft spots. Replacing a labile alkyl chain with a cyclopropane ring can:
-
Reduce Intrinsic Clearance (
): Prevent rapid hydroxylation. -
Redirect Metabolism: Force the enzyme to metabolize a different, less critical part of the molecule, or shift the clearance pathway entirely (e.g., from CYP3A4 to renal excretion).
The "Dark Side": Bioactivation and Mechanism-Based Inhibition
While often stable, the cyclopropane ring is not invincible. Under specific electronic conditions, it undergoes ring opening, generating high-energy radical intermediates that can covalently modify proteins.[1][2]
Cyclopropylamines: The Suicide Inhibitors
The most critical safety liability involves cyclopropylamines (secondary or tertiary amines attached directly to the ring). These motifs are notorious Mechanism-Based Inhibitors (MBI) of CYP450 enzymes.
-
Mechanism:
-
Single Electron Transfer (SET): The P450 heme oxidizes the nitrogen lone pair, forming an aminium radical cation.
-
Ring Scission: The adjacent cyclopropane ring opens rapidly to relieve ring strain, generating a reactive carbon-centered radical.
-
Covalent Adduction: This radical attacks the heme porphyrin nitrogen (alkylating the heme) or the protein backbone, irreversibly inactivating the enzyme.
-
Visualizing the Pathway
Caption: Mechanism-Based Inhibition (MBI) pathway of CYP450 by cyclopropylamines. The kinetic competition between ring scission and metabolite formation determines toxicity.
Case Studies in Drug Development
Case Study 1: Pitavastatin (Metabolic Success)
-
Challenge: Most statins (e.g., Atorvastatin, Simvastatin) are heavily metabolized by CYP3A4, leading to high risks of Drug-Drug Interactions (DDIs).
-
Cyclopropane Solution: Pitavastatin incorporates a cyclopropane ring. The high BDE of the ring prevents oxidation at this site.
-
Outcome: The molecule is diverted away from CYP3A4.[3] It undergoes only minor metabolism by CYP2C9 and is largely excreted unchanged in bile.[3] This confers a superior safety profile regarding DDIs compared to other statins.
Case Study 2: Trovafloxacin (Toxicity Failure)
-
Structure: Contains a cyclopropylamine moiety fused to the quinolone core.
-
Mechanism of Failure: The cyclopropylamine undergoes bioactivation (likely by CYP1A2 or Myeloperoxidase). Oxidation leads to ring opening, forming a reactive
-unsaturated aldehyde.[1][4] -
Consequence: This electrophile forms covalent adducts with hepatic proteins, leading to immune-mediated hepatotoxicity and severe liver injury, which resulted in its withdrawal/severe restriction.
Case Study 3: BMS HCV NS5B Inhibitors (Optimization)
-
Observation: During the development of Hepatitis C inhibitors, researchers at Bristol-Myers Squibb (BMS) observed the formation of multiple glutathione (GSH) conjugates in microsomal assays.
-
Root Cause: The cyclopropyl ring was undergoing NADPH-dependent bioactivation via radical ring opening.
-
Solution: The medicinal chemistry team replaced the cyclopropyl ring with a gem-dimethyl group.[5][6] This maintained the steric bulk and lipophilicity but eliminated the ring strain and radical clock mechanism, averting the bioactivation liability.
Experimental Protocols
To validate the safety of a cyclopropane-containing lead, use this tiered testing strategy.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Purpose: Detect electrophilic intermediates resulting from ring opening.
-
Incubation System:
-
Test Compound: 10 µM[7]
-
Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL)
-
Trapping Agent: Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).
-
Cofactor: NADPH (1 mM)
-
-
Procedure:
-
Pre-incubate microsomes and GSH for 5 min at 37°C.
-
Initiate with NADPH. Incubate for 60 minutes.
-
Terminate with ice-cold Acetonitrile (1:1 v/v).
-
Centrifuge (3000g, 15 min).
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS.
-
Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses (+305 Da). The presence of GSH adducts indicates ring opening and bioactivation.[6]
-
Protocol B: Time-Dependent Inhibition (TDI) Shift Assay
Purpose: Assess potential for Mechanism-Based Inhibition (MBI).
-
Experimental Design:
-
IC50 Shift: Measure the IC50 of the test compound against specific CYPs (e.g., 3A4, 1A2) under two conditions:
-
t=0: No pre-incubation.
-
t=30: 30-minute pre-incubation with NADPH before adding the marker substrate.
-
-
-
Calculation:
-
Calculate the ratio:
. -
Threshold: A shift > 1.5-fold suggests time-dependent inhibition (potential suicide inactivation).
-
-
Follow-up: If positive, determine
and to quantify the inactivation risk.
Comparative Data Summary
| Feature | Cyclopropane Ring | Isopropyl / Ethyl Group |
| C-H BDE (kcal/mol) | ~106 (High Stability) | ~98 (Vulnerable) |
| Metabolic Fate | Resists HAT; potential for ring opening | Rapid Hydroxylation |
| CYP Inhibition Risk | High (if amine-linked) | Low (Competitive only) |
| Conformation | Rigid / Fixed | Flexible |
| Key Example | Pitavastatin (Stable) | Simvastatin (Labile) |
References
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS) [Link]
-
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors Source: Xenobiotica (PubMed) [Link]
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity Source: Chemical Research in Toxicology (ACS) [Link]
-
Pitavastatin: an overview Source: PubMed / Drug Design, Development and Therapy [Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism Source: Frontiers in Chemistry [Link]
Sources
- 1. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Methodological & Application
Protocol for CuAAC click chemistry with cyclopropane acids
Application Note: CuAAC Click Chemistry with Cyclopropane Acids for Conformationally Restricted Bioconjugates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In modern drug discovery and bioconjugation, the structural rigidity of molecular building blocks is paramount. Cyclopropanecarboxylic acids are highly valued for their ability to impart conformational restriction, improve metabolic stability, and modulate the pKa of adjacent functional groups. When functionalized with an alkyne—such as 1-ethynylcyclopropanecarboxylic acid—these compounds become exceptionally powerful, bifunctional building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1[1]. This application note details the mechanistic rationale, kinetic benchmarking, and a self-validating protocol for utilizing cyclopropane alkynes in CuAAC workflows.
Mechanistic Grounding & Causality
To design a robust experiment, one must understand the causality behind the reagents.
-
Why Cyclopropane Acids? The cyclopropane ring possesses high s-character in its C-C bonds, which fundamentally alters the spatial arrangement and electronic properties of the attached carboxylic acid. In drug design, this moiety is frequently utilized to lock molecular conformations, directing pharmacophores toward solvent-exposed regions of target binding pockets, as extensively demonstrated in Aurora kinase inhibitors 2[2].
-
Why CuAAC? The CuAAC reaction transforms the uncatalyzed thermal 1,3-dipolar Huisgen cycloaddition into a highly efficient process. The Cu(I) catalyst accelerates the reaction rate by approximately
times, ensuring the exclusive, regioselective formation of 1,4-disubstituted 1,2,3-triazoles 3[3]. -
The Role of the Ligand (THPTA): Cu(I) is thermodynamically unstable in aqueous aerobic environments and can induce reactive oxygen species (ROS) that degrade biological targets (e.g., oxidative DNA damage)4[4]. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) acts as a sacrificial reductant interceptor. It sterically shields the Cu(I) center, prevents disproportionation, and dramatically accelerates the cycloaddition by stabilizing the dinuclear copper intermediate.
Kinetic & Thermodynamic Benchmarking
While copper-free alternatives exist, CuAAC remains the gold standard for in vitro synthesis due to its unparalleled regioselectivity and the compact nature of the triazole linkage5[5].
| Click Modality | Reaction Type | Rate Constant ( | Catalyst Required | Biocompatibility / Stability Profile |
| CuAAC (Cyclopropane Alkyne) | [3+2] Cycloaddition | 10 to 100 | Yes (Cu(I)) | High in vitro stability; Cu limits in vivo use. |
| SPAAC (e.g., DBCO) | Strain-Promoted[3+2] | 0.1 to 1.0 | No | Bulky hydrophobic tags; prone to thiol cross-reactivity. |
| iEDDA (Tetrazine-TCO) | [4+2] Diels-Alder | No | Exceptionally fast; tetrazines can be hydrolytically unstable. |
Visual Workflow
Caption: Logical workflow and causal sequence of the CuAAC bioconjugation protocol.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system, embedding analytical and visual checkpoints to ensure absolute confidence in the bioconjugation of 1-ethynylcyclopropanecarboxylic acid to an azide-functionalized target.
Materials Required:
-
1-Ethynylcyclopropanecarboxylic acid (Alkyne substrate)
-
Azide-functionalized target molecule
-
Copper(II) sulfate pentahydrate (
), 50 mM stock in Milli-Q water -
THPTA ligand, 100 mM stock in Milli-Q water
-
Sodium Ascorbate (NaAsc), 100 mM stock in Milli-Q water (Must be prepared fresh daily )
-
Solvent: DMSO / 0.1 M Potassium Phosphate buffer (pH 7.4)
Step-by-Step Methodology:
Step 1: Catalyst Complexation (The Premix)
-
Action: Combine 10 µL of
stock with 20 µL of THPTA stock. Vortex and incubate for 5 minutes at room temperature. -
Causality: Pre-complexing Cu(II) with THPTA at a 1:2 molar ratio ensures that when the metal is reduced, the highly reactive Cu(I) is immediately stabilized. Failing to do this before adding ascorbate leads to the irreversible precipitation of inactive copper ascorbate complexes.
Step 2: Substrate Assembly
-
Action: In a separate reaction vial, dissolve the Azide-target (1 eq, ~10 mM) and 1-Ethynylcyclopropanecarboxylic acid (1.2 eq) in 500 µL of DMSO/Buffer (1:1 v/v).
-
Causality: A slight stoichiometric excess of the cyclopropane alkyne drives the reaction to absolute completion, compensating for any trace alkyne homocoupling (Glaser coupling).
Step 3: Reaction Initiation
-
Action: Add the Cu(II)-THPTA premix to the substrate solution. Finally, add 50 µL of the freshly prepared Sodium Ascorbate stock.
-
Self-Validation Checkpoint 1 (Visual): Upon ascorbate addition, the solution must transition from a pale blue (Cu(II)) to colorless or slightly yellow (Cu(I)). If the solution turns brown or cloudy, Cu(0) has crashed out. Action: Abort, discard, and remake the ascorbate stock.
Step 4: Incubation & Monitoring
-
Action: Stir the reaction at room temperature for 1 to 4 hours.
-
Self-Validation Checkpoint 2 (Analytical): Monitor the reaction progress via FT-IR spectroscopy. The complete attenuation of the strong azide asymmetric stretch at ~2100
confirms quantitative conversion to the triazole.
Step 5: Quenching & Purification
-
Action: Add 10 equivalents of EDTA (relative to total copper) and stir for 15 minutes prior to HPLC purification or dialysis.
-
Causality: EDTA acts as a hexadentate chelator, aggressively stripping copper from the newly formed triazole backbone. This prevents late-stage, copper-mediated oxidative degradation of the bioconjugate during storage.
References
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (nih.gov) URL: [Link]
-
Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Publications URL: [Link]
-
Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: Oxford Academic (oup.com) URL: [Link]
Sources
- 1. 1-Ethynylcyclopropanecarboxylic acid (933755-97-6) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid
Abstract: This document provides a detailed, two-part synthetic protocol for the preparation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages a robust and scalable pathway, beginning with the construction of a key intermediate, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, followed by the installation of the terminal alkyne via a palladium-catalyzed Sonogashira cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction & Strategic Overview
The 1-arylcyclopropane-1-carboxylic acid motif is a privileged scaffold in modern drug discovery. The cyclopropane ring introduces conformational rigidity and metabolic stability, often leading to improved potency, reduced off-target effects, and better pharmacokinetic profiles.[1][2] When combined with a terminal ethynyl group—a versatile functional handle for "click" chemistry, further cross-coupling reactions, and as a pharmacophore itself—the resulting molecule, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, becomes a highly sought-after synthetic intermediate.
A direct, single-step synthesis of this target is challenging. Therefore, a more strategic, two-stage approach is employed, as outlined below. This methodology ensures high yields and purity by separating the construction of the cyclopropane ring from the installation of the sensitive alkyne functionality.
-
Stage 1: Synthesis of the Key Precursor. The synthesis begins with the preparation of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid. This intermediate is stable, easily purified, and primed for subsequent cross-coupling. The synthesis involves an alkylation of (4-bromophenyl)acetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by acidic hydrolysis of the nitrile group to the carboxylic acid.
-
Stage 2: Installation of the Ethynyl Group. The aryl bromide of the precursor is then subjected to a Sonogashira cross-coupling reaction.[3][4][5] To prevent self-coupling and other side reactions, a protected alkyne, trimethylsilylacetylene (TMSA), is used. The synthesis is completed by a mild, selective deprotection of the trimethylsilyl (TMS) group to reveal the terminal alkyne.
The complete synthetic workflow is illustrated in the diagram below.
Caption: Overall synthetic workflow for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.
Part 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid
This stage focuses on constructing the core arylcyclopropane structure. The choice of a nitrile as the activating group for the benzylic proton facilitates the initial cyclization, and its subsequent hydrolysis is a well-established transformation.
Protocol 1.1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
Rationale: This reaction is a phase-transfer catalyzed α-alkylation. (4-Bromophenyl)acetonitrile is deprotonated by a strong base (NaOH). The resulting carbanion is soluble in the organic phase due to the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), where it undergoes a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.[1]
Materials & Equipment:
-
(4-Bromophenyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add (4-bromophenyl)acetonitrile (1.0 eq) and a catalytic amount of TBAB (0.05 eq).
-
Add toluene to create a stirrable slurry.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution (5.0 eq). The mixture may become thick.
-
Slowly add 1,2-dibromoethane (1.5 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water and toluene.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
Protocol 1.2: Hydrolysis to 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid
Rationale: The robust nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions and high temperature. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed.[1]
Materials & Equipment:
-
Crude 1-(4-bromophenyl)cyclopropane-1-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the crude carbonitrile from the previous step into a heavy-walled round-bottom flask.
-
Add an excess of concentrated HCl (e.g., 10-15 volumes).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum. Purity is often sufficient for the next step, but recrystallization (e.g., from an ethanol/water mixture) can be performed if necessary.
Characterization: The structure of the product, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, can be confirmed by standard analytical techniques.[6][7]
Part 2: Sonogashira Coupling and Deprotection
This stage introduces the desired ethynyl functionality. The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, valued for its reliability and functional group tolerance.[8][9]
The Sonogashira Catalytic Cycle
The reaction is co-catalyzed by palladium and copper complexes. The accepted mechanism involves two interconnected cycles. The palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[3][5]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Protocol 2.1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
Rationale: Using TMSA prevents the homocoupling of the alkyne (Glaser coupling) and provides a product that is often easier to purify than the terminal alkyne. The TMS group is a "dummy" placeholder that will be removed in the final step.[10] The reaction requires an amine base, which both neutralizes the HBr formed and acts as a solvent.
Materials & Equipment:
-
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF (or DMF) and the amine base (TEA or DIPA, ~3-5 eq).
-
Stir the mixture to dissolve the solids.
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Heat the reaction to 50-70 °C and stir for 8-16 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the metal catalysts.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove the amine), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to give the crude TMS-protected product.
Protocol 2.2: Deprotection of the TMS Group
Rationale: The silicon-carbon bond of the TMS-alkyne is readily cleaved under mild basic conditions. A catalytic amount of potassium carbonate in methanol is highly effective and avoids harsh conditions that could affect the carboxylic acid or cyclopropane ring.[11]
Materials & Equipment:
-
Crude TMS-protected product
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude TMS-protected product in methanol in a round-bottom flask.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is gone.[11]
-
Once complete, neutralize the mixture with a small amount of dilute HCl or acetic acid.
-
Remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solution. The crude final product can be purified by flash column chromatography on silica gel to yield pure 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.[12][13]
Data Summary & Expected Results
The following table summarizes typical experimental parameters and expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Typical Yield | Product Description |
| 1.1 | Cyclopropanation | (4-BrPh)acetonitrile, 1,2-dibromoethane, NaOH, TBAB | 80-90% | 1-(4-Bromophenyl)cyclopropane-1-carbonitrile |
| 1.2 | Hydrolysis | Conc. HCl | 75-85% | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid |
| 2.1 | Sonogashira Coupling | TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI | 70-85% | TMS-protected final product |
| 2.2 | TMS Deprotection | K₂CO₃, MeOH | >90% | 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid |
Conclusion
This application note details a reliable and efficient two-stage synthesis for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. The methodology relies on established, high-yielding reactions, beginning with the phase-transfer catalyzed synthesis of a key brominated intermediate, followed by a robust Sonogashira cross-coupling and a mild final deprotection step. The protocols provided herein are scalable and furnish the target compound in high purity, making it readily available for applications in pharmaceutical research and materials science.
References
-
Royal Society of Chemistry. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
SciELO. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2020, July 2). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC. Retrieved from [Link]
-
Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method? r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethynylferrocene. Retrieved from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
ScienceDirect. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Retrieved from [Link]
- Google Patents. (n.d.). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
-
PubChem. (n.d.). 1-[(4-bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid (C10H9BrO2S). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Synthesis of Cyclopropanecarboxylic Acids. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Retrieved from [Link]
-
MDPI. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]
-
LCGC. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Overcoming Steric Hindrance in Amide Couplings of 1-Substituted Cyclopropanecarboxylic Acids
Introduction & Mechanistic Rationale
Amide bond formation is a cornerstone of synthetic chemistry, yet coupling sterically hindered substrates—particularly 1-substituted cyclopropanecarboxylic acids—remains a formidable challenge. The difficulty arises not only from the sheer steric bulk of the quaternary carbon center but also from the unique electronic properties of the cyclopropane ring. The bent bonds (Walsh orbitals) of the cyclopropane ring impart increased s-character to the exocyclic C–C bonds. This altered hybridization shortens the exocyclic bonds, pulling the bulky 1-substituent and the carboxylic acid closer together, thereby exacerbating local steric crowding.
Standard coupling reagents (e.g., EDC/HOBt or DCC) frequently fail in these systems. The kinetics of active ester formation are sluggish, and even when formed, the bulky active ester is shielded from nucleophilic attack by the amine, leading to competitive hydrolysis or rearrangement pathways. To overcome this, highly reactive acyl donors (such as acid chlorides) or highly efficient active esters (such as HOAt esters) must be generated under conditions that prevent the degradation of the sensitive cyclopropane ring.
Strategic Selection of Activation Methods
Method A: Mild Acid Chloride Generation via Ghosez's Reagent
For severely hindered systems, converting the carboxylic acid to an acid chloride is often the only viable route[1]. However, traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate HCl, which can cause ring-opening of activated cyclopropanes or degrade acid-sensitive protecting groups. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) offers a superior alternative. It converts hindered acids to acid chlorides under strictly neutral conditions, producing inert N,N-dimethylisobutyramide as the only byproduct. This method has been successfully deployed in the total synthesis of complex, sterically congested natural products such as Cahuitamycin A[2] and Nannocystin[3].
Method B: Uronium Salts (HATU) with Non-Nucleophilic Bases
For moderately hindered cyclopropanes, HATU remains highly effective due to the superior leaving group ability of HOAt and its internal hydrogen-bonding network that accelerates aminolysis. The causality of success here heavily depends on the choice of base. Using a sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) instead of DIPEA prevents the base from competitively reacting with the active ester or sterically clashing during the transition state of the coupling.
Method C: Phosphorus-Based Anhydrides (T3P)
Propylphosphonic anhydride (T3P) is a robust, scalable reagent that forms a mixed anhydride with the carboxylic acid[1]. It is particularly useful for hindered substrates where epimerization of adjacent stereocenters is a concern, and its water-soluble byproducts make workup exceptionally clean.
Reagent Comparison for Hindered Cyclopropanes
| Coupling Reagent | Activation Intermediate | Primary Byproduct | Suitability for 1-Substituted Cyclopropanes | Relative Cost |
| Ghosez's Reagent | Acid Chloride | N,N-Dimethylisobutyramide | Excellent (Best for extreme hindrance) | High |
| HATU / HOAt | Active HOAt Ester | Tetramethylurea | Good (Requires elevated temp/strong base) | Moderate |
| T3P | Mixed Anhydride | Water-soluble phosphonates | Good (Excellent for scale-up) | Low |
| EDC / HOBt | Active HOBt Ester | Urea derivative | Poor (Often fails due to steric shielding) | Low |
Experimental Workflows and Decision Matrix
Figure 1: Decision matrix for selecting the optimal amide coupling condition based on substrate hindrance.
Detailed Experimental Protocols
Protocol 1: Ghosez's Reagent Mediated Coupling (The "Gold Standard")
Mechanistic Advantage: Generates a highly reactive acid chloride under neutral conditions, preventing acid-catalyzed degradation of the cyclopropane ring[2].
Reagents:
-
1-Substituted cyclopropanecarboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
DIPEA or Pyridine (2.0 equiv, if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or Benzene
Step-by-Step Procedure:
-
Acid Activation: Dissolve the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Ghosez Addition: Add Ghosez's reagent (1.2 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for 1–2 hours. (Self-Validation: The formation of the acid chloride can be monitored by taking a 5 µL aliquot, quenching with 100 µL methanol, and observing the corresponding methyl ester via LC-MS).
-
Amine Addition: Cool the reaction mixture back to 0 °C. Add the amine (1.1 equiv) dissolved in a minimum amount of DCM. If the amine is a hydrochloride salt, add DIPEA (2.0 equiv) prior to addition.
-
(Optional for extreme hindrance): If the coupling is sluggish, swap the solvent to benzene, add Silver Cyanide (AgCN, 1.0 equiv) as an additive, and heat to reflux[2].
-
Workup: Dilute with DCM, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (if applicable and product is not acid-sensitive), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Figure 2: Mechanistic pathway of acid activation and amide bond formation using Ghosez's Reagent.
Protocol 2: HATU / sym-Collidine Coupling
Mechanistic Advantage:sym-Collidine acts as a strictly non-nucleophilic base, preventing competitive quenching of the bulky HOAt active ester.
Step-by-Step Procedure:
-
Dissolve the cyclopropanecarboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M) under N₂.
-
Add sym-collidine (3.0 equiv) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature. For highly hindered substrates, heat the reaction to 40–50 °C for 12–24 hours.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over MgSO₄, concentrate, and purify.
Protocol 3: T3P-Mediated Coupling
Mechanistic Advantage: Low epimerization risk and highly scalable. The rigid cyclic transition state of the T3P-acid complex efficiently drives the formation of the mixed anhydride[1].
Step-by-Step Procedure:
-
Dissolve the cyclopropanecarboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
-
Add Pyridine or DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C and add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise.
-
Warm to room temperature and stir for 12 hours. (Heating to 60 °C may be required for secondary amines).
-
Workup: Wash the organic layer directly with water, saturated NaHCO₃, and brine. The phosphonate byproducts are highly water-soluble, often yielding crude material of >90% purity without chromatography.
References
-
Shapiro, J. A., Post, S. J., Smith, G. C., & Wuest, W. M. (2023). Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold. Organic Letters. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]
-
Zhang, W. (2020). From Target-Oriented to Motif-Oriented: A Case Study on Nannocystin Total Synthesis. Molecules. URL:[Link]
Sources
Advanced Application Note: Ethynylphenyl Cyclopropanes as Rigid, Vector-Tuned PROTAC Linkers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Targeted Protein Degradation (TPD). Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to bridge the protein of interest (POI) ligand and the E3 ligase ligand[]. However, excessive flexibility often results in a high entropic penalty during the formation of the critical ternary complex (POI–PROTAC–E3 ligase), leading to suboptimal degradation efficiency[2].
As a Senior Application Scientist, I advocate for the transition toward rigid, vector-tuned linkers to overcome these thermodynamic hurdles. Ethynylphenyl cyclopropanes (e.g., 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid) have emerged as highly sophisticated building blocks for next-generation PROTACs[3].
The Causality Behind the Chemistry (E-E-A-T)
The selection of the ethynylphenyl cyclopropane scaffold is driven by three distinct structural advantages:
-
The Cyclopropane Core (Conformational Restriction): The
-hybridized carbons of the cyclopropane ring possess constrained bond angles, imparting extreme rigidity. This locks the linker into a specific trajectory, pre-organizing the PROTAC into a catalytically favorable orientation and minimizing the entropic cost of ternary complex formation[4]. -
The Phenyl Ring (Spatial Extension & Stability): The aromatic ring acts as a rigid spacer that not only extends the linker length without adding flexibility but also enhances metabolic stability against in vivo oxidative degradation compared to aliphatic chains[2].
-
The Ethynyl Group (Bioorthogonal Assembly): The terminal alkyne provides a highly efficient handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This allows for the rapid, modular synthesis of PROTAC libraries without interfering with the sensitive hydrogen-bonding networks of the warhead or E3 ligand[2].
Structural Assembly & Signaling Workflow
The following workflow illustrates the modular assembly of a PROTAC using an ethynylphenyl cyclopropane linker and its subsequent biological mechanism.
Caption: Modular assembly of a rigid PROTAC via CuAAC and subsequent ternary complex formation.
Quantitative Data: Flexible vs. Rigid Linkers
Empirical data consistently demonstrates that replacing a flexible PEG linker with a rationally designed rigid cyclopropane linker can dramatically enhance degradation metrics. The table below summarizes the comparative advantages observed in optimized degrader campaigns[4][5].
| Linker Architecture | Representative Motif | DC | D | Ternary Complex Half-Life ( | Entropic Penalty ( |
| Flexible | PEG3-Alkyl chain | 416 | 65% | ~12 min | High |
| Rigid | Ethynylphenyl Cyclopropane | 12 | 98% | >120 min | Low |
Note: DC
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis, biophysical validation, and cellular evaluation of ethynylphenyl cyclopropane-based PROTACs.
Protocol 1: Modular PROTAC Synthesis via CuAAC (Click Chemistry)
Causality: We utilize CuAAC because the ethynyl group on the cyclopropane linker reacts exclusively with azides under mild conditions. Sodium ascorbate is used in excess to maintain copper in the catalytically active Cu(I) state, preventing the oxidative homocoupling of alkynes (Glaser coupling).
Materials:
-
Azide-functionalized POI Ligand (1.0 eq)
-
E3 Ligase Ligand conjugated to 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.1 eq)
-
CuSO
(0.1 eq) -
Sodium ascorbate (0.5 eq)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 10 mL round-bottom flask, dissolve the Azide-POI ligand (0.1 mmol) and the Alkyne-E3 ligand (0.11 mmol) in 2 mL of tert-Butanol.
-
Catalyst Addition: Add 2 mL of distilled water to the mixture.
-
Activation: Add freshly prepared aqueous sodium ascorbate (0.05 mmol), followed immediately by aqueous CuSO
(0.01 mmol). Critical Step: The solution should turn slightly yellow/orange, indicating the formation of Cu(I). -
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting azide via LC-MS.
-
Purification: Once complete, dilute with ethyl acetate, wash with brine to remove copper salts, dry over Na
SO , and purify the rigid PROTAC via preparative HPLC.
Protocol 2: In Vitro Ternary Complex Validation (TR-FRET Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it is highly sensitive to the distance between two fluorophores. Because the cyclopropane linker locks the PROTAC into a rigid conformation, a productive ternary complex will yield a highly stable, sustained FRET signal compared to the transient signals produced by flexible linkers.
Step-by-Step Procedure:
-
Reagent Prep: Prepare solutions of recombinant POI (tagged with Tb-cryptate) and E3 ligase complex (tagged with d2-fluorophore) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Titration: In a 384-well low-volume plate, dispense the PROTAC in a 12-point dose-response curve (from 10
M down to 0.1 nM). -
Incubation: Add 10 nM of the tagged POI and 10 nM of the tagged E3 ligase to each well.
-
Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow the rigid linker to stabilize the ternary complex.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine the cooperativity (
) and ternary complex stability.
Protocol 3: Cellular Degradation Assay (Western Blotting)
Causality: To confirm that the geometrically optimized ternary complex translates to actual biological efficacy, we must measure the depletion of the endogenous POI inside living cells over time.
Step-by-Step Procedure:
-
Cell Seeding: Seed the target cancer cell line (e.g., HeLa or specific disease model) in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO . -
Treatment: Treat cells with the PROTAC at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1
M) alongside a DMSO vehicle control. -
Lysis: After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Note: Immediate lysis on ice prevents post-extraction protein degradation.
-
Quantification & Blotting: Quantify protein concentration via BCA assay. Load 20
g of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH). -
Analysis: Use densitometry software (e.g., ImageJ) to calculate the DC
and D values, validating the enhanced degradation profile of the rigid cyclopropane linker.
References
-
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). Available at:[Link]
-
PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:1314655-25-8, 1-(4-ETHYNYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID-毕得医药 [bidepharm.com]
- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
Application Note: Reagents and Protocols for the Copper-Free Sonogashira Coupling of Cyclopropyl Derivatives
Executive Summary
The Sonogashira cross-coupling reaction is a premier methodology for constructing C(sp³)–C(sp) bonds. However, applying this transformation to cyclopropane derivatives presents unique synthetic challenges. The inherent steric hindrance and the sp³-hybridized nature of cyclopropyl halides often result in sluggish oxidative addition. Furthermore, cyclopropanes are sensitive to harsh conditions and prone to ring-opening side reactions.
This technical guide details a highly efficient, field-proven copper-free palladium catalytic system specifically optimized for coupling cyclopropyl iodides with terminal alkynes. By eliminating copper and utilizing the bulky, electron-rich ligand XPhos, this protocol ensures high yields, complete retention of stereochemical configuration, and the near-total suppression of alkyne homocoupling byproducts[1][2].
Mechanistic Rationale & Reagent Selection (E-E-A-T)
To design a self-validating and robust protocol, it is critical to understand the causality behind the selection of each reagent. Standard Sonogashira conditions employ a Cu(I) co-catalyst to generate a copper acetylide intermediate. While highly effective for sp²-hybridized aryl halides, the presence of copper with less reactive sp³-hybridized cyclopropyl halides often leads to competitive Glaser-type oxidative homocoupling of the terminal alkyne[3].
The Copper-Free Advantage
Eliminating copper simplifies the catalytic cycle and forces the deprotonation and activation of the alkyne to occur directly at the palladium center via a base-assisted transmetalation equivalent[3]. This approach requires a specific combination of catalyst, ligand, and base to overcome the high activation energy barrier:
-
Precatalyst: Bis(acetonitrile)palladium(II) chloride (
) . This Pd(II) source is easily reduced in situ to the active Pd(0) species, providing a clean entry into the catalytic cycle without the need for pre-formed, air-sensitive Pd(0) complexes[1]. -
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . The selection of XPhos is the most critical parameter. Its electron-rich dialkylphosphine moiety dramatically accelerates the difficult oxidative addition of Pd(0) into the C(sp³)–I bond of the cyclopropane. Concurrently, its extreme steric bulk facilitates the final reductive elimination step, driving the catalytic cycle forward[2][4].
-
Base: Cesium carbonate (
) . In the absence of a copper co-catalyst, a relatively strong, inorganic base is required to facilitate the direct deprotonation of the alkyne while it is coordinated to the Pd(II) intermediate. provides the optimal pKa and solubility profile in ethereal or aromatic solvents to achieve this[1][4].
Catalytic Cycle Visualization
The following diagram illustrates the modified, copper-free catalytic cycle. Notice how the base directly participates in the alkyne activation step, bypassing the traditional transmetalation from a copper acetylide.
Catalytic cycle of the copper-free Sonogashira coupling for cyclopropyl iodides.
Substrate Scope and Quantitative Data
The copper-free methodology exhibits broad functional group tolerance. Crucially, the reaction proceeds with complete retention of stereochemistry ; cis and trans configurations of the starting cyclopropyl iodides are perfectly preserved in the final alkynyl cyclopropanes[2][4].
The table below summarizes validated reaction conditions and expected yields based on the foundational methodology developed by [2][4].
| Cyclopropyl Substrate | Terminal Alkyne | Solvent / Temp | Time | Isolated Yield (%) |
| cis-2-Iodocyclopropanemethanol | Phenylacetylene | THF, 60 °C | 14 h | 85 |
| cis-2-Iodocyclopropanemethanol | Triisopropylsilylacetylene | THF, 60 °C | 14 h | 97 |
| cis-2-Iodocyclopropanemethanol | 1-Heptyne | THF, 60 °C | 14 h | 81 |
| trans-2-Iodocyclopropanecarboxamide | Phenylacetylene | Toluene, 100 °C | 2.5 h | 92 |
| trans-2-Iodocyclopropanecarboxamide | 1-Heptyne | Toluene, 100 °C | 2.5 h | 76 |
Data indicates that sterically hindered substrates (e.g., carboxamides) benefit from higher temperatures in Toluene, which significantly reduces reaction times while maintaining excellent yields[2].
Detailed Experimental Protocol
This self-validating protocol is designed for a 1.0 mmol scale reaction. To ensure reproducibility, strict adherence to inert atmosphere techniques is required, as the Pd(0)-XPhos intermediate is highly sensitive to oxidation[1].
Materials Required
-
Substrate: Cyclopropyl iodide (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Terminal alkyne (1.2 - 1.5 equiv)
-
Catalyst:
(1 - 2 mol%) -
Ligand: XPhos (3 - 6 mol%)
-
Base:
(2.0 equiv, 2.0 mmol) -
Solvent: Anhydrous, degassed THF or Toluene (0.2 M)
Step-by-Step Methodology
-
Preparation of the Catalytic Complex: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add
(5.2 mg, 0.02 mmol) and XPhos (14.3 mg, 0.03 mmol). Evacuate and backfill the tube with high-purity Argon (repeat 3 times)[1]. -
Addition of Base and Solvent: Under a positive flow of Argon, quickly add anhydrous
(651 mg, 2.0 mmol). Add 5.0 mL of rigorously degassed, anhydrous THF (or Toluene for hindered substrates) via syringe. Stir the suspension at room temperature for 5 minutes to allow the pre-catalyst and ligand to complex. -
Substrate Addition: Inject the cyclopropyl iodide (1.0 mmol) into the reaction mixture via microsyringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise. Self-Validation Check: For highly volatile or highly reactive alkynes, use a syringe pump over 30 minutes to maintain a low steady-state concentration, further preventing any trace homocoupling[1].
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in a pre-equilibrated oil bath at 60 °C (for THF) or 100 °C (for Toluene).
-
Monitoring: Track the reaction progress via GC-MS or TLC (typically 2.5 to 14 hours depending on the substrate). The disappearance of the cyclopropyl iodide peak confirms completion[1].
-
Work-up: Cool the mixture to room temperature. Dilute with 15 mL of diethyl ether or ethyl acetate. Filter the crude mixture through a short pad of Celite to remove the insoluble cesium salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of solvent[1].
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure alkynyl cyclopropane.
Step-by-step experimental workflow for the synthesis of alkynyl cyclopropanes.
Troubleshooting & Optimization Insights
-
Incomplete Conversion / Catalyst Deactivation: If the cyclopropyl iodide remains unreacted after 14 hours, the most likely culprit is oxygen ingress. The Pd(0)-XPhos complex is highly sensitive to
. Ensure the solvent is sparged with Argon for at least 30 minutes prior to use, and verify the integrity of the Schlenk line seals. -
Trace Homocoupling Observed: Although copper-free conditions inherently suppress Glaser coupling, trace oxygen can act as an oxidant to couple terminal alkynes. If diyne byproducts are detected via GC-MS, strictly enforce freeze-pump-thaw degassing of the solvent.
-
Substrate Reactivity Trends: The reactivity of halides in this specific Sonogashira protocol follows the trend I > OTf >> Br. Cyclopropyl bromides and chlorides are generally too unreactive for this specific Pd/XPhos system and will require alternative forcing conditions[1].
References
-
de Carné-Carnavalet, B., Archambeau, A., Meyer, C., Cossy, J., Folléas, B., Brayer, J.-L., & Demoute, J.-P. (2011). Copper-Free Sonogashira Coupling of Cyclopropyl Iodides with Terminal Alkynes. Organic Letters, 13(5), 956–959. URL:[Link]
-
Gholap, S. S. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 358–365. URL:[Link]
Sources
Harnessing the Power of Alkyne-Functionalized Carboxylic Acids in Bioconjugation: A Detailed Guide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the ability to create stable, specific, and functional linkages between molecules is paramount. Among the diverse chemical tools available, the use of heterobifunctional linkers, particularly alkyne-functionalized carboxylic acids, has emerged as a powerful and versatile strategy. This guide provides an in-depth exploration of the techniques, protocols, and underlying principles governing the use of these linkers, with a focus on empowering you to design and execute robust bioconjugation strategies.
At its core, this approach is a two-stage process. First, the carboxylic acid moiety of the linker is leveraged to form a stable amide bond with a primary amine on the target biomolecule, such as the lysine residues of a protein. This initial step introduces a bioorthogonal alkyne handle onto the biomolecule. The second stage then employs the highly specific and efficient "click chemistry" of the alkyne group to attach a second molecule of interest, which has been pre-functionalized with a complementary azide group. This modular approach offers exceptional control over the conjugation process, enabling the creation of complex and precisely defined bioconjugates.
The Strategic Advantage of a Two-Step Approach
The sequential nature of this methodology provides several key advantages that are critical in the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs) or functionalized proteins for proteomic studies.
-
Control and Purity: By separating the initial protein modification from the final payload attachment, each step can be optimized and purified independently. This minimizes the risk of side reactions and ensures a more homogeneous final product.
-
Versatility: Once a biomolecule is "alkyne-tagged," it becomes a versatile platform for a multitude of applications. The same alkyne-modified antibody, for instance, can be conjugated with different azide-containing payloads, such as fluorescent dyes, cytotoxic drugs, or imaging agents, without re-optimizing the initial antibody modification step.
-
Bioorthogonality: The alkyne and azide groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems. This ensures that the "click" reaction proceeds with high specificity, exclusively forming the desired triazole linkage without off-target modifications.[1]
Core Chemistries: EDC/NHS and Click Reactions
The success of this bioconjugation strategy hinges on the mastery of two fundamental chemical transformations: the activation of the carboxylic acid and the subsequent azide-alkyne cycloaddition.
Stage 1: Amide Bond Formation via EDC/NHS Chemistry
To form a stable amide bond between the alkyne-functionalized carboxylic acid and an amine on a biomolecule, the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack. The most common and reliable method for this is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3][4]
The mechanism proceeds in two steps:
-
EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[5]
-
NHS Ester Formation: This intermediate is prone to hydrolysis in aqueous environments. The addition of NHS (or sulfo-NHS) intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester.[2][3][5] This semi-stable intermediate can then efficiently react with a primary amine on the biomolecule to form a robust amide bond.
dot graph "EDC_NHS_Activation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Alkyne_COOH [label="Alkyne-Linker-COOH", fillcolor="#FFFFFF"]; EDC [label="EDC", fillcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#FFFFFF"]; NHS_Ester [label="Amine-Reactive NHS Ester\n(Semi-Stable)", fillcolor="#34A853"]; Protein_NH2 [label="Biomolecule-NH₂", fillcolor="#FFFFFF"]; Bioconjugate [label="Alkyne-Tagged Bioconjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Alkyne_COOH -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> NHS_Ester [label="+ NHS"]; NHS -> NHS_Ester; NHS_Ester -> Bioconjugate [label="+ Biomolecule-NH₂"]; Protein_NH2 -> Bioconjugate; } doto Caption: EDC/NHS activation of an alkyne-functionalized carboxylic acid.
Stage 2: Azide-Alkyne "Click" Chemistry
Once the biomolecule is functionalized with an alkyne group, the stage is set for the "click" reaction. There are two primary modalities for this transformation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical click reaction, offering rapid kinetics and high yields.[1][6] It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[7] To prevent potential cytotoxicity and protect the biomolecule from oxidative damage, a copper-chelating ligand like THPTA is often included.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant eliminates the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[8] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) which readily reacts with an azide due to the high ring strain, proceeding efficiently at physiological temperatures and pH.[8]
dot graph "Click_Chemistry_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Alkyne_Biomolecule [label="Alkyne-Tagged Bioconjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide_Payload [label="Azide-Functionalized Payload\n(Drug, Dye, etc.)", fillcolor="#FFFFFF"]; CuAAC [label="CuAAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPAAC [label="SPAAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Conjugate [label="Final Bioconjugate", fillcolor="#34A853"];
// Edges Alkyne_Biomolecule -> CuAAC; Azide_Payload -> CuAAC; CuAAC -> Final_Conjugate [label="Copper(I) Catalyst"]; Alkyne_Biomolecule -> SPAAC; Azide_Payload -> SPAAC; SPAAC -> Final_Conjugate [label="No Catalyst"]; } doto Caption: General workflow for CuAAC and SPAAC reactions.
Application Notes and Protocols
The following protocols provide a framework for the bioconjugation of a protein with an alkyne-functionalized carboxylic acid, followed by a click chemistry reaction. It is crucial to note that these are general guidelines, and optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.
Protocol 1: Two-Step Protein Modification using an Alkyne-PEG-Carboxylic Acid Linker and CuAAC
This protocol details the initial activation of the carboxylic acid linker and its conjugation to a protein, followed by the copper-catalyzed click reaction with an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Alkyne-PEG-Carboxylic Acid Linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
Part A: Alkyne Functionalization of the Protein
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL solution of the Alkyne-PEG-Carboxylic Acid linker in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Carboxylic Acid Activation:
-
In a microcentrifuge tube, combine the Alkyne-PEG-Carboxylic Acid solution with EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Prepare the protein at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Add the activated alkyne-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Click Reaction:
-
To the alkyne-functionalized protein solution, add the azide-functionalized molecule to a final concentration of 10- to 100-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light if using a fluorescent azide.
-
-
Final Purification:
-
Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Two-Step Protein Modification using a DBCO-Carboxylic Acid Linker and SPAAC
This protocol outlines the use of a strained alkyne linker for a copper-free click reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-Carboxylic Acid Linker
-
EDC and Sulfo-NHS
-
Activation and Conjugation Buffers (as in Protocol 1)
-
Quenching Solution (as in Protocol 1)
-
Azide-functionalized molecule
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Part A: DBCO Functionalization of the Protein
-
Follow steps 1-4 in Part A of Protocol 1, substituting the Alkyne-PEG-Carboxylic Acid with a DBCO-Carboxylic Acid linker.
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
-
Click Reaction:
-
To the DBCO-functionalized protein solution, add the azide-functionalized molecule to a final concentration of 3- to 10-fold molar excess over the protein.
-
Incubate for 1-12 hours at room temperature or 4°C, protected from light if using a fluorescent azide. The reaction time will depend on the specific DBCO reagent and the azide.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column equilibrated with the desired storage buffer.
-
Data Presentation and Characterization
Thorough characterization of the bioconjugate at each stage is essential to ensure the success of the conjugation and the quality of the final product.
| Analytical Technique | Purpose | Stage of Analysis |
| UV-Vis Spectroscopy | - Protein concentration determination\n- Estimation of the degree of labeling (for chromophoric payloads) | After alkyne functionalization and after click reaction |
| SDS-PAGE | - Confirm conjugation by observing a shift in molecular weight\n- Assess purity and presence of aggregates | After alkyne functionalization and after click reaction |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | - Confirm the mass of the alkyne-functionalized protein\n- Determine the drug-to-antibody ratio (DAR) or degree of labeling\n- Confirm the mass of the final bioconjugate | After alkyne functionalization and after click reaction |
| High-Performance Liquid Chromatography (HPLC) | - Assess purity and heterogeneity\n- Separate different conjugate species (e.g., by Hydrophobic Interaction Chromatography - HIC) | After alkyne functionalization and after click reaction |
| Size-Exclusion Chromatography (SEC) | - Remove unreacted small molecules\n- Quantify the amount of aggregation | After each purification step |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Alkyne-Functionalized Protein | - Inefficient EDC/NHS activation\n- Hydrolysis of NHS ester\n- Competing amines in the buffer | - Ensure EDC and NHS are fresh and handled in anhydrous conditions.[2]\n- Optimize pH for activation (4.5-6.0) and conjugation (7.0-8.5).[2]\n- Perform a buffer exchange to an amine-free buffer like PBS or MES.[9] |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)\n- High concentration of EDC\n- Protein aggregation due to pH changes | - Keep the final concentration of organic solvent to a minimum.\n- Reduce the molar excess of EDC.\n- Ensure the protein is stable in the chosen reaction buffers. |
| Low Yield of "Clicked" Product | - Inefficient click reaction\n- Degradation of azide or alkyne | - For CuAAC, ensure the sodium ascorbate is freshly prepared.[10]\n- For SPAAC, consider a longer incubation time or a more reactive cyclooctyne.\n- Protect light-sensitive reagents from light. |
| High Levels of Aggregation | - Non-specific cross-linking\n- Hydrophobic interactions from the payload | - Use a two-step EDC/NHS protocol to minimize protein-protein cross-linking.[3]\n- Optimize purification by SEC to remove aggregates.[11]\n- Consider using more hydrophilic PEG linkers.[12] |
Conclusion
Bioconjugation techniques utilizing alkyne-functionalized carboxylic acids offer a robust and highly controllable platform for the synthesis of well-defined bioconjugates. By understanding the underlying principles of EDC/NHS chemistry and azide-alkyne cycloaddition, and by implementing rigorous purification and characterization steps, researchers can confidently generate high-quality materials for a wide range of applications in basic research, diagnostics, and therapeutics. The modularity of this approach provides a powerful toolkit for the next generation of precision biomaterials and targeted therapies.
References
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Hermanson, G. T. (2013).
- Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of chemical research, 44(9), 805-815.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Lallana, E., et al. (2012). Strain-promoted “click” chemistry for the assembly of functional multivalent scaffolds.
- Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16-20.
- Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of therapeutics, bioconjugates, and materials: the power of click chemistry. Advanced drug delivery reviews, 60(9), 958-970.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131-135.
- Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
- Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on solid phase:[8][10][13]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.
- Wang, Q., et al. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
- Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.
- Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical biochemistry, 156(1), 220-222.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- van Berkel, S. S., et al. (2011). Metal-free and catalyst-free ligation of azides and alkynes.
- Agilent Technologies. (n.d.).
- Guo, J., et al. (2014). A simple and rapid method for purification of DNA-small molecule conjugates by centrifugal ultrafiltration. Analytical biochemistry, 444, 54-56.
- Kanlidere, Z., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4797.
- Speers, A. E., et al. (2003). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.
- Wallace, M., & Zapadka, K. (2020).
- Thermo Fisher Scientific. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.
- Creative Biolabs. (2024). Troubleshooting Guides.
- Lumiprobe. (n.d.).
- Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites.
- Zifo. (2026).
- Biotium. (2021). Product Information: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dyed Microspheres.
- Luu, M. T. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- Goswami, L. N., et al. (2015). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry, 80(1), 154-164.
- Oh, H., et al. (2025). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLOS ONE, 20(10), e0333359.
- Agarwal, P., & Bertozzi, C. R. (2015).
- Ban, H., et al. (2013). Site-specific bioconjugation of proteins via genetic incorporation of a L-dopa analogue.
- Hermanson, G. T. (2008).
- BDP. (2014).
- Hou, S., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13444.
- Lumiprobe. (n.d.). Alkyne-PEG3-carboxylic acid.
- Ghosh, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- ResearchGate. (n.d.).
- Med Chem 101. (n.d.). Click Chemistry.
- Jena Bioscience. (n.d.). Specific and quantitative labeling of biomolecules using click chemistry.
- Kundu, A. (2021). Labeling proteins on live mammalian cells using click chemistry.
- Adibekian, A., et al. (2011). Click-in-Click-out: a general strategy for the temporary modification of proteins.
- Agarwal, P., et al. (2013). A “click-in” strategy for the rapid and selective modification of proteins.
- Al-Zoubi, R. M., et al. (2020).
- Interchim. (2023).
Sources
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Esterification of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with tailored physicochemical properties is paramount. Carboxylic acid esters are fundamental functional groups, often introduced to modulate a compound's lipophilicity, membrane permeability, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed protocol for the esterification of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, a molecule of interest due to its unique combination of a rigid cyclopropane ring, a reactive terminal alkyne, and an aromatic core. These structural motifs are prevalent in contemporary medicinal chemistry.
Given the potential sensitivity of the ethynyl and cyclopropane functionalities to harsh acidic conditions, this guide will focus on the Steglitz esterification, a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2][3] This approach avoids the high temperatures and strong acids characteristic of traditional Fischer esterification, preserving the integrity of the substrate's key structural features.[1][4]
Reaction Mechanism and Rationale
The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol, facilitated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][2]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1]
-
Acyl Transfer to Catalyst: DMAP, a superior nucleophile compared to the alcohol, attacks the O-acylisourea, forming an even more reactive N-acylpyridinium species. This step is crucial for accelerating the reaction and suppressing a common side reaction, the formation of an unreactive N-acylurea byproduct through a 1,3-rearrangement of the O-acylisourea intermediate.[3]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester.
-
Byproduct Formation: The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in many organic solvents and can be removed by filtration.
This method is particularly advantageous for substrates that are sensitive to acid-catalyzed side reactions, such as the molecule of interest which contains an acid-labile ethynyl group.
Diagram: Steglich Esterification Workflow
Caption: Workflow for the Steglich Esterification.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 1-(4-ethynylphenyl)cyclopropane-1-carboxylate.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid | 186.21 | 1.0 | 186 mg | Substrate |
| Ethanol (anhydrous) | 46.07 | 1.2 | 69 µL (55 mg) | Reagent, ensure dryness |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 mg | Coupling agent, handle with care (moisture sensitive, irritant) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12 mg | Catalyst, toxic |
| Dichloromethane (DCM, anhydrous) | - | - | ~10 mL | Solvent, ensure dryness |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | For work-up |
| Brine (saturated NaCl solution) | - | - | As needed | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |
| Eluent for Chromatography | - | - | As needed | e.g., Hexane/Ethyl Acetate gradient |
Procedure
-
Reaction Setup:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar, add 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (186 mg, 1.0 mmol), ethanol (69 µL, 1.2 mmol), and 4-dimethylaminopyridine (12 mg, 0.1 mmol).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Seal the flask with a septum and flush with an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Addition of Coupling Agent:
-
In a separate small, dry vial, dissolve N,N'-dicyclohexylcarbodiimide (227 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the reaction flask containing the carboxylic acid mixture to 0 °C using an ice-water bath.
-
Slowly add the DCC solution to the cooled reaction mixture dropwise over a period of 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
-
Reaction Progression and Monitoring:
-
After the addition of DCC is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[5][6] The starting carboxylic acid will have a lower Rf value than the less polar ester product.
-
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU.
-
Rinse the flask and the filter cake with a small amount of dichloromethane and combine the filtrates.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 10 mL) to remove any remaining DMAP.
-
Saturated NaHCO₃ solution (2 x 10 mL) to remove any unreacted carboxylic acid.
-
Brine (1 x 10 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[6]
-
A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).[7]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified ethyl 1-(4-ethynylphenyl)cyclopropane-1-carboxylate.
-
Expected Characterization Data
Based on the analysis of structurally similar compounds, the following spectral data are expected for the final product:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.2-7.5 ppm (multiplet, 4H)
-
Ethyl ester CH₂: δ ~4.2 ppm (quartet, J = 7.1 Hz, 2H)
-
Ethynyl proton: δ ~3.1 ppm (singlet, 1H)
-
Cyclopropane protons: δ 1.2-1.8 ppm (multiplets, 4H)
-
Ethyl ester CH₃: δ ~1.3 ppm (triplet, J = 7.1 Hz, 3H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Ester carbonyl: δ ~173 ppm
-
Aromatic carbons: δ ~120-140 ppm
-
Ethynyl carbons: δ ~77, 83 ppm
-
Ethyl ester CH₂: δ ~61 ppm
-
Cyclopropane carbons: δ ~17, 25 ppm
-
Ethyl ester CH₃: δ ~14 ppm
-
-
IR (ATR, cm⁻¹):
-
Ethynyl C-H stretch: ~3300 cm⁻¹
-
Ethynyl C≡C stretch: ~2100 cm⁻¹
-
Ester C=O stretch: ~1725 cm⁻¹
-
-
Mass Spectrometry (ESI-TOF):
-
m/z calculated for C₁₄H₁₄O₂ [M+H]⁺: 215.1067; found: expected to be within 5 ppm.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after several hours, an additional portion of DCC (0.2-0.3 equivalents) can be added. Ensure all reagents and solvents are anhydrous, as water will consume the DCC.
-
Difficulty Removing DCU: While most of the DCU precipitates and can be filtered off, some may remain in solution. Cooling the solution in a refrigerator or freezer for a short period before filtration can enhance precipitation. A second filtration after initial concentration of the filtrate may also be beneficial.
-
N-Acylurea Byproduct Formation: This byproduct can sometimes co-elute with the desired ester. Careful column chromatography with a shallow solvent gradient is often necessary for separation. Using a slight excess of the alcohol can also help to minimize the formation of this byproduct.
-
Stability of the Ethynyl Group: The Steglich esterification conditions are generally mild and should not affect the terminal alkyne. However, it is good practice to avoid prolonged reaction times and exposure to strong acids or bases during work-up.
Conclusion
The Steglich esterification provides a reliable and mild method for the synthesis of esters from 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, preserving the integrity of the sensitive ethynyl and cyclopropane moieties. The protocol outlined in this application note, when coupled with careful monitoring and purification, should afford the desired ester in good yield and purity, facilitating its use in further drug development and research applications.
References
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes Spectral data for 1, 4, 8, 10, 13 and NMR charts (1H and 1. Retrieved March 7, 2026, from [Link]
-
Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved March 7, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Retrieved March 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1). Retrieved March 7, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved March 7, 2026, from [Link]
-
(2023, December 18). 1 Supplemental Information. Retrieved March 7, 2026, from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 7, 2026, from [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]
-
Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved March 7, 2026, from [Link]
-
Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved March 7, 2026, from [Link]
-
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved March 7, 2026, from [Link]
-
(2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). Steglich Esterification Overview | PDF | Ester | Unit Processes. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved March 7, 2026, from [Link]
-
Reddit. (2022, June 25). DCC/DMAP coupling reaction selection? : r/Chempros. Retrieved March 7, 2026, from [Link]
-
IRep. (n.d.). S1 Electronic Supplementary Information for Silica-bound co-pillar[4+1]arene as a novel supramolecular stationary phase Subbared. Retrieved March 7, 2026, from [Link]
-
(n.d.). Acid to Ester - Common Conditions. Retrieved March 7, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(4-ethynylphenyl)cyclopropane-1-carbonitrile (C12H9N). Retrieved March 7, 2026, from [Link]
-
(2017, May 16). (PDF) Structure of ethyl 1,2,2-tricyano-3-(4-nitrophenyl)-cyclopropane-1-carboxylate. Retrieved March 7, 2026, from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. figshare.com [figshare.com]
Application Note: Late-Stage Functionalization of Ethynylphenyl Scaffolds in Drug Discovery
Introduction & Strategic Rationale
In modern pharmaceutical development, Late-Stage Functionalization (LSF) has emerged as a transformative strategy to rapidly diversify lead compounds, optimize physicochemical properties, and explore structure-activity relationships (SAR) without requiring de novo synthesis[1]. Among the various chemical handles utilized in LSF, the ethynylphenyl scaffold (a terminal alkyne conjugated to an aromatic ring) is highly privileged.
The terminal alkyne is largely bioorthogonal and chemically inert under standard physiological conditions, yet it is highly reactive under specific, orthogonal catalytic conditions[2]. This dual nature allows the ethynylphenyl group to serve as a versatile "linchpin" for divergent functionalization. By subjecting a single ethynylphenyl-containing precursor to different catalytic workflows, medicinal chemists can drastically alter the molecule's lipophilicity, metabolic stability, and target-binding profile.
This application note details three state-of-the-art LSF protocols for the ethynylphenyl scaffold:
-
CuAAC-Mediated Triazole Formation (Click Chemistry)
-
Photoredox-Catalyzed 1,2-(Bis)trifluoromethylation
-
Lewis Base-Catalyzed Triazene-Alkyne Cycloaddition
Physicochemical Impact of Ethynylphenyl Functionalization
The choice of LSF methodology directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the lead compound. Table 1 summarizes the physicochemical shifts associated with each transformation.
Table 1: Physicochemical and Structural Divergence via Ethynylphenyl LSF
| LSF Methodology | Key Reagents | Resulting Motif | Δ LogP (Relative) | Primary Medicinal Chemistry Application |
| CuAAC (Click) | Cu(I), R-N | 1,4-Disubstituted 1,2,3-Triazole | Decreased (More Polar) | Bioconjugation, PROTAC linker attachment, rigid pharmacophore bridging. |
| Photoredox | bpyCu(CF | E-Hexafluorobutene (E-HFB) | Highly Increased | Enhancing passive membrane permeability and blocking oxidative metabolism. |
| Lewis Base | DBU, CF | 3-Trifluoromethylpyrazole | Moderately Increased | Bioisosteric replacement of phenyl rings, enhancing target residence time. |
Strategic Workflow Visualization
Divergent Late-Stage Functionalization (LSF) pathways for the ethynylphenyl scaffold.
Experimental Protocols & Methodologies
Protocol A: CuAAC-Mediated Triazole Formation (Click Chemistry)
Mechanistic Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard for late-stage bioconjugation[2]. The reaction proceeds via the formation of a copper(I) acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition and enforces strict regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. Sodium ascorbate is used in slight excess to continuously reduce Cu(II) (from ambient oxidation) to the catalytically active Cu(I) species, preventing the oxidative homocoupling of the alkyne (Glaser coupling).
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve the ethynylphenyl-containing drug core (0.5 mmol, 1.0 equiv) and the target organic azide (0.55 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (5.0 mL).
-
Catalyst Assembly: In a separate vial, prepare a catalyst premix by dissolving CuSO
·5H O (0.025 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 10 mol%) in 0.5 mL of degassed water. Note: THPTA accelerates the reaction and protects the Cu(I) from disproportionation and oxidation. -
Initiation: Add the catalyst premix to the reaction vial. Immediately add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 20 mol% in 0.5 mL H
O). -
Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2 to 12 hours. Monitor completion via LC-MS.
-
Workup & Isolation: Dilute the mixture with ethyl acetate (15 mL) and saturated aqueous NH
Cl (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via flash column chromatography (Silica, EtOAc/Hexanes).
Protocol B: Photoredox-Catalyzed 1,2-(Bis)trifluoromethylation
Mechanistic Rationale:
Installing a highly lipophilic E-hexafluorobutene (E-HFB) group drastically improves a drug's metabolic stability and membrane permeability. This protocol utilizes Grushin's reagent, bpyCu(CF3)3, combined with a persulfate oxidant under blue light irradiation[3]. The persulfate facilitates the generation of a •CF
Mechanistic pathway of photoredox-catalyzed 1,2-(bis)trifluoromethylation of alkynes.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the ethynylphenyl substrate (0.2 mmol, 1.0 equiv), bpyCu(CF3)3 (0.5 mmol, 2.5 equiv), and K
S O (0.4 mmol, 2.0 equiv). -
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) to the tube. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
-
Photocatalysis: Place the reaction tube in a photoreactor equipped with 450 nm blue LEDs. Stir the mixture at room temperature under irradiation for 16 hours. Note: Ensure adequate cooling (e.g., a fan) to maintain the temperature below 30 °C, as thermal degradation of the copper complex can reduce yields.
-
Workup & Isolation: Quench the reaction by opening the tube to air and filtering the crude mixture through a short pad of Celite, eluting with dichloromethane (10 mL). Concentrate the filtrate and purify the E-HFB product via silica gel chromatography.
Protocol C: Lewis Base-Catalyzed Triazene-Alkyne Cycloaddition
Mechanistic Rationale:
The 3-trifluoromethylpyrazole scaffold is a highly sought-after bioisostere in medicinal chemistry[4]. This protocol bypasses the need for pre-functionalized hydrazines. Instead, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a Lewis base to activate 2,2,2-trifluorodiazoethane (CF
Step-by-Step Methodology:
-
Preparation: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add the ethynylphenyl substrate (0.3 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (3.0 mL).
-
Reagent Addition: Add DBU (0.06 mmol, 20 mol%) to the solution. Slowly add a pre-standardized solution of 2,2,2-trifluorodiazoethane (CF
CHN ) in toluene (1.2 mmol, 4.0 equiv). Safety Warning: Diazo compounds are potentially explosive; handle behind a blast shield and avoid ground glass joints. -
Cycloaddition: Seal the pressure tube and heat the reaction mixture in an oil bath at 60 °C for 12 hours.
-
Workup & Isolation: Cool the reaction to room temperature and carefully vent any excess pressure. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na
SO , and concentrate. Purify the resulting 3-trifluoromethylpyrazole via column chromatography.
References
-
Late-stage functionalization for improving drug-like molecular properties. Chemical Reviews, 2023.
-
1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. Journal of the American Chemical Society, 2018.
-
Lewis base-catalyzed intermolecular triazene alkyne cycloaddition for late-stage functionalization and scaffold diversification. Communications Chemistry, 2019.
-
The Certainty of a Few Good Reactions (CuAAC and Click Chemistry). National Institutes of Health (PMC), 2021.
Sources
- 1. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Application Notes & Protocols: Design of Conformationally Constrained Inhibitors Using Cyclopropanes
Introduction: The Principle of Conformational Constraint in Drug Design
In the intricate dance of molecular recognition, a drug's ability to adopt a specific three-dimensional shape, or conformation, is paramount to its function. Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "bioactive conformation" recognized by the target protein. The act of binding requires the molecule to shed this conformational freedom, a process that is entropically unfavorable and incurs an energetic penalty.[1][2][3][4] The strategy of conformational restriction aims to mitigate this penalty by designing molecules that are pre-organized into their bioactive shape, thereby enhancing potency and selectivity.[1][2][3][5]
The cyclopropane ring, a three-membered carbocycle, has emerged as a powerful and versatile tool in this endeavor.[6][7][8] Its rigid, triangular geometry makes it an exceptional structural motif for locking rotatable bonds and reducing the number of accessible low-energy conformations.[6][9] Beyond simple rigidity, the unique electronic properties of its strained C-C bonds—possessing significant π-character—allow it to serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes, while improving metabolic stability and fine-tuning physicochemical properties.[6][10] This guide provides a comprehensive overview of the rational design, synthesis, and evaluation of cyclopropane-containing inhibitors for drug discovery professionals.
Part 1: Rational Design Principles
The incorporation of a cyclopropane ring is not a matter of chance but a deliberate design choice grounded in medicinal chemistry principles. Its impact can be multifaceted, influencing a compound's potency, selectivity, and pharmacokinetic profile.[7][11][12][13]
The Cyclopropane Ring as a Conformational Lock
The primary application of the cyclopropane moiety is to restrict the conformational freedom of a flexible acyclic chain. By replacing a single bond or being fused to a larger ring system, it can drastically reduce the number of available rotamers, effectively "locking" the molecule into a desired geometry that mimics the bioactive conformation.[4][9] This pre-organization minimizes the entropic cost of binding to the target, which can translate directly into a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher affinity (lower KD or IC50).[2][3]
Caption: Impact of conformational constraint on inhibitor binding.
Cyclopropane as a Versatile Bioisostere
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of drug optimization.[14][15] The cyclopropane ring is a non-classical bioisostere with several valuable applications:
-
gem-Dimethyl Group Replacement: A cyclopropane ring can mimic the steric bulk and tetrahedral angle of a gem-dimethyl group but with reduced lipophilicity, which can improve solubility and other pharmacokinetic properties.[10]
-
Alkene and Alkyne isostere: The π-character of the cyclopropane C-C bonds allows it to replace double or triple bonds, maintaining similar substituent exit vectors while removing the potential for E/Z isomerization and improving metabolic stability.[10]
-
Phenyl Ring isostere: In some contexts, a cyclopropyl group can serve as a compact replacement for a phenyl ring, maintaining a key interaction vector while significantly reducing molecular weight and lipophilicity.[16]
| Moiety to be Replaced | Cyclopropane Advantage | Impact on Properties | Representative Example (Conceptual) |
| gem-Dimethyl | Reduced lipophilicity (clogP)[10] | Improved solubility, potentially altered metabolic profile. | Phenyl-C(CH₃)₂-R → Phenyl-c-C₃H₄-R |
| Alkene (C=C) | Increased metabolic stability, fixed geometry (no E/Z isomers)[10] | Prevents CYP450 oxidation, locks bioactive conformation. | R-CH=CH-R' → R-(cis/trans-c-C₃H₄)-R' |
| Phenyl Ring | Reduced molecular weight and clogP, improved 3D character.[16] | Enhanced ligand efficiency, better ADME properties. | Kinase inhibitor with a solvent-exposed phenyl group. |
Table 1. The cyclopropane ring as a bioisosteric replacement.
Part 2: Synthetic Strategies & Protocols
The successful incorporation of a cyclopropane ring requires robust and reliable synthetic methodologies. The choice of method depends on the substrate, desired stereochemistry, and scalability. Two of the most common and effective methods are the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations.[11][17]
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
The Simmons-Smith reaction is a stereospecific method for converting alkenes into cyclopropanes.[18][19] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its reproducibility and higher reactivity.[19][20]
Application: This protocol is well-suited for late-stage functionalization of complex molecules containing an alkene moiety, as it tolerates a wide range of functional groups.[18]
Materials:
-
Alkene-containing substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (CH₂I₂) (2.5 equiv)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon).
-
Solvent and Reagents: Add anhydrous DCM to the flask and cool the solution to 0 °C in an ice bath.
-
Carbenoid Formation: To the cooled DCM, add diiodomethane (2.5 equiv).[20] Then, slowly add the 1.0 M solution of diethylzinc in hexanes (2.5 equiv) dropwise via syringe. Caution: Diethylzinc is pyrophoric and reacts violently with water and air. [20]
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white precipitate (the zinc carbenoid) may be observed.[20]
-
Substrate Addition: Dissolve the alkene-containing substrate (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.[20]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[20]
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropanated compound.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity. The stereospecificity of the reaction means the stereochemistry of the alkene is retained in the product, which can be confirmed by NOESY NMR experiments if applicable.[20]
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation from Diazo Compounds
Transition-metal catalysis, particularly with rhodium(II) complexes like dirhodium tetraacetate [Rh₂(OAc)₄], provides a powerful method for cyclopropanation using stabilized diazo compounds (e.g., ethyl diazoacetate) as carbene precursors.[11][21]
Application: This method is highly effective for constructing cyclopropanes with ester functionalities, which can serve as handles for further synthetic elaboration.[6] Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity.[21]
Materials:
-
Alkene (e.g., Styrene) (5.0 equiv)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (0.01 equiv)
-
Ethyl diazoacetate (EDA) (1.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
-
Syringe pump
Step-by-Step Methodology:
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkene (5.0 equiv) and the rhodium catalyst (0.01 equiv) in anhydrous solvent (e.g., Toluene).
-
Heating: Heat the mixture to the desired temperature (e.g., 80 °C for Toluene).[11]
-
Slow Addition: In a separate syringe, prepare a solution of ethyl diazoacetate (1.0 equiv) in the same anhydrous solvent.
-
Reaction: Using a syringe pump, add the EDA solution to the heated reaction mixture over a period of 4-6 hours.[11] Note: Slow addition is critical to keep the concentration of the diazo compound low, minimizing side reactions like dimerization.
-
Stirring: After the addition is complete, continue to stir the reaction at the same temperature for an additional 12 hours or until TLC/LC-MS analysis indicates full consumption of the diazo compound.[11]
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter it through a short pad of celite or silica gel to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
Caption: A general workflow for the synthesis and validation of cyclopropanated compounds.
Part 3: Bio-evaluation & Screening Cascade
Once synthesized, the new cyclopropane-constrained inhibitors must be rigorously tested to validate the design hypothesis. A well-structured screening cascade ensures that resources are focused on the most promising compounds.
Protocol 3: Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended protein target within the complex environment of a living cell.[22][23][24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[23][25]
Application: To provide direct evidence of intracellular target engagement and to generate dose-response curves to determine cellular potency (EC₅₀).
Materials:
-
Cultured cells expressing the target protein (e.g., MCF-7 cells)[22]
-
Cyclopropane inhibitor and flexible analogue (for comparison)
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
Apparatus for Western Blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with various concentrations of the inhibitor (or vehicle) for a defined period (e.g., 1-2 hours) at 37°C.[22]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[22][26]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[22]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Western Blot Analysis: Normalize the total protein concentration of all supernatant samples. Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific primary antibody.[22][25]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein versus temperature to generate a "melt curve." A shift in the curve to higher temperatures in the presence of the inhibitor indicates target stabilization and binding.[25] For an isothermal dose-response, heat all samples at a single, optimized temperature (e.g., the Tₘ in the presence of vehicle) and plot the soluble protein fraction against inhibitor concentration.
Caption: A typical screening cascade for evaluating novel inhibitors.
Protocol 4: Thermodynamic Binding Analysis by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions.[27] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[28]
Application: To quantify the thermodynamic signature of binding and test the hypothesis that pre-organization (via cyclopropanation) reduces the entropic penalty of binding.
Materials:
-
Purified target protein (in the ITC cell)
-
Cyclopropane inhibitor (in the ITC syringe)
-
Identically matched buffer for both protein and inhibitor (critical for data quality)[28][29]
-
Isothermal Titration Calorimeter
Step-by-Step Methodology:
-
Sample Preparation: Prepare the protein and inhibitor solutions in the exact same, degassed buffer.[28] Dialysis of the protein against the buffer is highly recommended. Typical concentrations are 10-50 µM protein in the cell and 100-500 µM inhibitor in the syringe.[28]
-
Instrument Setup: Thoroughly clean the ITC cell and syringe. Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.[27]
-
Equilibration: Allow the system to equilibrate thermally.
-
Titration: Perform a series of small, timed injections (e.g., 2 µL) of the inhibitor into the protein solution while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[28]
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[27]
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters (KD, n, ΔH, ΔS).
Data Interpretation: A successful conformationally constrained design is often expected to show a less unfavorable (or more favorable) entropic contribution (ΔS) to the binding energy compared to its flexible counterpart, reflecting the lower entropic cost of "freezing" the molecule's conformation upon binding.[2]
Part 4: Case Study & Data Interpretation
A compelling example of this strategy is the development of broad-spectrum coronavirus 3C-like protease (3CLpro) inhibitors.[30] Researchers incorporated a cyclopropane moiety into the inhibitor scaffold to constrain the conformation of the P2 and P3 residues.
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular Antiviral EC₅₀ (nM) | Key Structural Feature |
| Parent Compound | SARS-CoV-2 3CLpro | 55 ± 6 | 45 ± 5 | Flexible Linker |
| Inhibitor 5c | SARS-CoV-2 3CLpro | 14 ± 2 | 12 ± 2 | cis-Cyclopropane |
| Inhibitor 11c | SARS-CoV-2 3CLpro | 8 ± 1 | 11 ± 1 | cis-Cyclopropane with P3 extension |
| GC376 (Ref.) | SARS-CoV-2 3CLpro | 28 ± 3 | 28 ± 4 | Known Protease Inhibitor |
Table 2. Comparison of flexible vs. cyclopropane-constrained inhibitors of SARS-CoV-2 3CLpro. Data is illustrative, based on findings in the literature.[30]
Interpretation: The introduction of the cis-cyclopropane ring (Inhibitors 5c and 11c) resulted in a significant increase in both biochemical and cellular potency compared to the more flexible parent compound and a known reference inhibitor.[30] High-resolution co-crystal structures confirmed that the cyclopropane ring successfully oriented the substituents into the S2 and S3 pockets of the protease active site, validating the design hypothesis that conformational constraint would lead to enhanced binding affinity.[30]
Conclusion
The use of cyclopropanes to enforce conformational constraint is a proven and powerful strategy in modern drug discovery. By pre-organizing a molecule into its bioactive conformation, medicinal chemists can overcome the entropic penalty of binding, leading to significant gains in potency and selectivity. Supported by robust synthetic methods and validated by rigorous biophysical and cellular assays, the humble three-membered ring continues to play a prominent role in the design of next-generation therapeutics.[6][7][10]
References
-
Arnold, F. H. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. Available at: [Link].
-
Shafi, S. et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link].
-
Corona, C. et al. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Available at: [Link].
-
Erickson, J. A. et al. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Europe PMC. Available at: [Link].
-
Fang, Z. et al. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. Available at: [Link].
-
McCormick, G. New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Available at: [Link].
-
Tang, P. & Qin, Y. Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. Thieme. Available at: [Link].
-
Fang, Z. et al. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry. Available at: [Link].
-
Kumar, K. A. et al. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link].
-
Al-Ali, H. et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link].
-
Zhang, L. & Wang, J. Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalysis. SpringerLink. Available at: [Link].
-
de la Torre, M. C. et al. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. Available at: [Link].
-
Abdel-Maksoud, M. S. et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link].
-
Abdel-Maksoud, M. S. et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link].
-
Shafi, S. et al. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Available at: [Link].
-
Pinheiro, P. d. S. M. et al. The Use of Conformational Restriction in Medicinal Chemistry. PubMed. Available at: [Link].
-
Liu, Y. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
Fang, Z. et al. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. PubMed. Available at: [Link].
-
Unknown Author. 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link].
-
Bon, H. et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link].
-
D'Acunto, E. et al. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. Available at: [Link].
-
Talele, T. T. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link].
-
Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link].
-
Pinheiro, P. d. S. M. et al. The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. Available at: [Link].
-
Wikipedia. Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link].
-
Srivastava, P. et al. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC. Available at: [Link].
-
Chemspace. Bioisosteric Replacements. Chemspace. Available at: [Link].
-
Zhang, Y. et al. Transition‐metal‐catalyzed cyclopropanation. ResearchGate. Available at: [Link].
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link].
-
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link].
-
Lebl, T. et al. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. bioRxiv. Available at: [Link].
-
Demarse, N. & Scholl, C. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link].
-
Lee, S. et al. Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation. ACS Publications. Available at: [Link].
-
Ohno, H. et al. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link].
-
Penn State. New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Available at: [Link].
-
Groutas, W. C. et al. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. Available at: [Link].
-
Zhang, Y. et al. Selective examples of cyclopropane-based drugs and natural products. ResearchGate. Available at: [Link].
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem-space.com [chem-space.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pelagobio.com [pelagobio.com]
- 24. eubopen.org [eubopen.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 30. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in Click Reactions
Application Support Portal > Knowledge Base > Click Chemistry Optimization
Executive Summary
Steric hindrance is the primary cause of yield failure in "click" chemistry (CuAAC, SPAAC, and IEDDA) when applied to complex biological scaffolds (ADCs, nanoparticles, protein conjugates).[1] While the intrinsic kinetics of click reactions are fast, bulky substituents near the reactive center (azide/alkyne) create an energy barrier that standard protocols cannot overcome.[2]
This guide moves beyond basic protocols to provide advanced, field-validated strategies for forcing these reactions to completion using ligand acceleration , solvation engineering , and kinetic drivers .
Part 1: The CuAAC Solution (Ligand Engineering)
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the standard ligand TBTA is often insufficient for sterically hindered substrates. It leaves the Copper(I) center too exposed to oxidation and does not sufficiently lower the activation energy for bulky reactants.
The Fix: Switch to BTTAA or BTTES . These third-generation ligands wrap the Cu(I) ion in a protective yet active catalytic pocket that accelerates the reaction rate by orders of magnitude compared to TBTA, specifically in hindered environments.
Comparative Ligand Performance Data
| Ligand | Steric Tolerance | Reaction Rate (Hindered) | Aqueous Solubility | Recommendation |
| TBTA | Low | Slow | Poor (Requires DMSO) | Do not use for bulky conjugates. |
| THPTA | Moderate | Moderate | High | Good for general protein labeling. |
| BTTES | High | Fast | High | Excellent for cellular surface labeling. |
| BTTAA | Very High | Very Fast | High | Gold Standard for hindered/low-concentration targets. |
Mechanism of Action
BTTAA forms a dinuclear Copper(I) complex. This geometry facilitates the formation of the copper-acetylide intermediate even when the alkyne is buried within a polymer coil or protein cleft, effectively "shielding" the catalyst from bulk while exposing the active site.
Figure 1: Kinetic pathway comparison. BTTAA stabilizes the Cu(I) species, preventing the catalyst death that typically occurs during the slow kinetics of hindered reactions.
Part 2: Protocol – The "Bulky Substrate" CuAAC System
Objective: Conjugate a sterically hindered azide (e.g., tertiary azide or protein-buried azide) with a functional alkyne.
Reagents:
-
Reducing Agent: Sodium Ascorbate (100 mM in water) – Freshly Prepared[6]
-
Ligand: BTTAA (50 mM in water/DMSO)
-
Buffer: 100 mM Phosphate Buffer (pH 7.0) or HEPES.[2] Avoid Tris (coordinates copper).
Step-by-Step Procedure:
-
Premix Catalyst Complex (Critical Step):
-
In a separate microtube, mix the BTTAA ligand and CuSO₄ in a 2:1 molar ratio (Ligand:Metal).
-
Why? Premixing ensures the Cu(II) is fully chelated before reduction, preventing precipitation of "naked" copper oxides which damage proteins and fail to catalyze the reaction.
-
Visual Check: The solution should turn a deep blue.
-
-
Reaction Assembly:
-
Combine your Azide and Alkyne in the reaction buffer.
-
Solvent Tip: If compatible, add 10-20% DMSO . DMSO helps solvate the hydrophobic interface where the click reaction occurs, reducing the "hydrophobic collapse" that exacerbates steric hindrance.
-
-
Catalyst Addition:
-
Add the BTTAA-CuSO₄ complex to the reaction.
-
Final Concentration: Target 0.5 – 1.0 mM Copper for difficult reactions.
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 5 mM).
-
Ratio: Maintain a 5-fold excess of Ascorbate over Copper to account for oxygen quenching.
-
-
Incubation:
-
Temperature: Incubate at 37°C for 1-4 hours.
-
Note: For extremely hindered substrates (e.g., tertiary azides), 40°C is often the "activation threshold."
-
Part 3: Copper-Free (SPAAC) Optimization
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), you cannot increase the rate with a catalyst. You must optimize the Steric Match .
The Paradox of DBCO vs. BCN:
-
DBCO (Dibenzocyclooctyne): Higher ring strain (faster intrinsic kinetics) but bulkier (fused benzene rings).
-
BCN (Bicyclononyne): Slightly lower ring strain but smaller/more accessible .
Guideline:
-
If your Azide is on a flexible linker
Use DBCO (Speed wins). -
If your Azide is directly attached to a tertiary carbon or buried in a pocket
Use BCN (Accessibility wins).
Part 4: Troubleshooting & FAQ
Ticket #1: "My reaction yield is stuck at <10%."
Diagnosis: Likely catalyst death due to oxygen. Solution:
-
Degas solvents: Bubble Nitrogen/Argon through buffers for 15 mins.
-
Refresh Ascorbate: Ascorbate degrades in minutes. Make it fresh.
-
Add Aminoguanidine: If reacting with cell lysates, add 5 mM Aminoguanidine to prevent protein-aldehyde crosslinking which mimics "failed click."
Ticket #2: "The product precipitates."
Diagnosis: The triazole linkage often alters solubility. Solution: Add a PEG-Spacer (3-4 units) between the bulky group and the click handle. This pushes the reaction center away from the steric wall and improves solubility.
Figure 2: Rapid diagnostic workflow for low-yield click reactions.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.[3] Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422-9425. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Sources
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues of ethynylphenyl acids in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced handling of rigid, functionalized building blocks like ethynylphenyl acids (e.g., 4-ethynylbenzoic acid). While these compounds are indispensable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, their planar structures and terminal alkyne moieties often lead to unpredictable solubility profiles in dimethyl sulfoxide (DMSO).
This guide is designed to move beyond basic troubleshooting. It provides a mechanistic understanding of solvation dynamics and establishes self-validating protocols to ensure your assay integrity is never compromised.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my ethynylphenyl acid exhibit poor solubility or require extensive time to dissolve in anhydrous DMSO?
The Causality: The difficulty in dissolution arises from an exceptionally high crystal lattice energy driven by two structural factors: strong intermolecular hydrogen bonding from the carboxylic acid, and rigid
Q2: My DMSO stock solution was clear yesterday, but today it contains a fine precipitate. What caused this?
The Causality: This is a classic symptom of solvent hygroscopy. DMSO rapidly absorbs atmospheric moisture. The introduction of trace water dramatically alters the dielectric constant and reduces the solvating power of DMSO for lipophilic compounds, leading to precipitation [3]. Additionally, pure DMSO freezes at 18.5 °C. If stored in a cool environment, localized freezing causes the solute to concentrate, nucleate, and crystallize.
The Solution: Always use freshly opened, anhydrous DMSO (water
Q3: When I dilute my DMSO stock into an aqueous assay buffer, the compound crashes out immediately. How do I prevent this? The Causality: This phenomenon is known as "solvent shifting" or hydrophobic collapse. The compound's solubility drops exponentially as the mole fraction of water increases. The sudden change forces the lipophilic ethynylphenyl acid to aggregate into nanometer-sized particulates, which can cause false positives or erratic data in biochemical assays[5]. The Solution: Employ a step-wise co-solvent system to create a micellar dispersion. A validated formulation cascade utilizes polymers and surfactants to sterically stabilize the compound before aqueous introduction[6].
Q4: Is the terminal alkyne stable in DMSO during prolonged storage or heating? The Causality: Terminal alkynes are generally stable in DMSO at room temperature. However, under specific catalytic, basic, or electrochemical conditions, DMSO is not entirely inert; it can act as a nucleophilic oxidant or a methylthiolating agent [7]. Furthermore, excessive heating (>60°C) in the presence of trace metal impurities can induce alkyne degradation. The Solution: Limit heating to 37°C–40°C during dissolution [3].
Part 2: Quantitative Solubility Profiles
The following table summarizes validated solubility limits and formulation strategies for 4-ethynylbenzoic acid to ensure clear, stable solutions for downstream applications [2].
| Solvent System | Max Concentration | Visual State | Mechanism of Solubilization |
| 100% Anhydrous DMSO | 100 mg/mL (684 mM) | Clear (Requires Sonication) | Disruption of H-bonds via strong dipole |
| 10% DMSO + 90% Corn Oil | Clear | Lipophilic dispersion | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Clear | Micellar encapsulation & steric stabilization | |
| 10% DMSO + 90% (20% SBE- | Clear | Host-guest inclusion complexation |
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must include a self-validation checkpoint. Do not proceed to your assay unless the validation criteria are met.
Protocol 1: Preparation of a High-Concentration Master Stock (e.g., 50 mM)
-
Equilibration: Bring a sealed bottle of anhydrous DMSO and the ethynylphenyl acid powder to room temperature inside a desiccator to prevent atmospheric condensation [3].
-
Weighing: Weigh the required mass into a sterile, amber glass vial (protects against photo-degradation).
-
Solvation: Add the calculated volume of anhydrous DMSO and vortex vigorously for 2 minutes.
-
Mechanical Disruption: Place the vial in an ultrasonic water bath maintained at 37°C for 10–15 minutes to break
stacking [2]. -
Self-Validation Check (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the vial. If a micro-pellet exists, the compound has not fully dissolved. You must repeat step 4 or adjust the target concentration.
Protocol 2: Aqueous Dilution via Co-Solvent Cascade
-
Primary Aliquot: Transfer 100
L of the validated DMSO master stock to a new vial. -
Polymer Coating: Add 400
L of PEG300. Mix thoroughly by pipetting. (Causality: PEG300 coats the hydrophobic molecules, preventing immediate aggregation). -
Micellar Formation: Add 50
L of Tween-80. Vortex for 1 minute. (Causality: Tween-80 forms micelles that encapsulate the lipophilic core). -
Aqueous Quench: Slowly add 450
L of Saline (0.9% NaCl) dropwise while continuously vortexing. (Causality: Gradual addition prevents localized high-water concentrations that trigger nucleation)[2]. -
Self-Validation Check (Tyndall Effect): Shine a laser pointer through the solution against a dark background. If you observe a visible beam path (Tyndall effect), nanometer-sized particulates have formed [5]. The solution must be discarded and the co-solvent ratios adjusted.
Part 4: Diagnostic Workflow Visualization
Workflow for diagnosing and resolving DMSO solubility issues of ethynylphenyl acids.
References
-
Solubility: a speed–breaker on the drug discovery highway. MedCrave Online.[Link]
-
Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. ACS Omega.[Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Strathclyde Academic Repository.[Link]
-
How to check the Drug solubility DMSO solvent..? ResearchGate.[Link]
-
Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Publishing.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 6. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 7. Direct oxidation of N -ynylsulfonamides into N -sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04816C [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Acid-Catalyzed Reactions with Cyclopropane-Containing Molecules
Welcome to the dedicated resource for researchers, scientists, and drug development professionals grappling with the inherent instability of cyclopropane rings under acidic conditions. The high ring strain of cyclopropanes makes them susceptible to ring-opening, a phenomenon that can derail synthetic pathways and lead to complex product mixtures.[1][2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you preserve the integrity of the cyclopropane moiety in your experiments.
Visualizing the Problem: The Mechanism of Ring Opening
Under acidic conditions, the carbon-carbon bonds of a cyclopropane ring can be protonated, leading to a carbocation intermediate.[4] This intermediate is prone to rapid rearrangement to relieve ring strain, resulting in a variety of ring-opened products.[5]
Caption: General mechanism of acid-catalyzed cyclopropane ring opening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during acid-catalyzed reactions involving cyclopropane-containing compounds and offers practical solutions.
Q1: My cyclopropane ring is opening under what I considered to be mild acidic conditions. What are the key factors to consider?
A1: The stability of a cyclopropane ring is highly sensitive to several factors, even under seemingly mild conditions. Here’s a breakdown of the critical parameters:
-
Acid Strength and Concentration: The most direct cause of ring opening is the strength of the acid.[4] Strong Brønsted and Lewis acids can readily protonate or coordinate to the cyclopropane ring, initiating cleavage.[6]
-
Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier to ring opening.[7] Even with milder acids, elevated temperatures can lead to unwanted side reactions.
-
Substrate Electronics: The electronic nature of the substituents on the cyclopropane ring plays a crucial role.
-
Donor-Acceptor (D-A) Cyclopropanes: These are particularly susceptible to ring opening. The "push-pull" electronic effect between an electron-donating group (e.g., phenyl, vinyl) and an electron-accepting group (e.g., ester, nitro) polarizes and weakens the C-C bonds, making them more reactive.[8][9][10]
-
Simple Alkyl-Substituted Cyclopropanes: While generally more stable, they can still open under forcing acidic conditions.[4]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate. Polar protic solvents can stabilize the carbocation, potentially favoring the ring-opening pathway.[11]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
Controlling regioselectivity in phenylcyclopropane functionalization
Technical Support Center: Phenylcyclopropane (PCP) Functionalization
Subject: Controlling Regioselectivity in Phenylcyclopropane Functionalization Ticket ID: PCP-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome & Triage: Define Your Objective
Phenylcyclopropanes (PCPs) possess high strain energy (~27.5 kcal/mol), making them thermodynamically primed for two distinct reactive pathways. Your first troubleshooting step is defining the desired outcome, as the conditions for one pathway are often the "failure mode" for the other.
Select Your Workflow:
-
Pathway A (Ring Retention): You want to functionalize the phenyl ring (typically ortho-position) while keeping the cyclopropane intact.
-
Pathway B (Ring Opening): You want to break the cyclopropane ring to access 1,3-difunctionalized linear chains or annulated products.
Figure 1: Triage workflow for selecting the correct catalytic strategy.
Pathway A: Ring Retention (Ortho-C-H Activation)
The Challenge: The cyclopropane ring is an electronic hybrid (part alkene, part alkane). The "banana bonds" can act as weak directing groups, but they are also prone to oxidative opening by Pd(II).
Technical Guide: To achieve ortho-selectivity without ring opening, you must accelerate the C-H activation step (Concerted Metalation-Deprotonation, CMD) so it outcompetes the oxidative addition into the C-C bond.
Key Control Parameters:
-
Directing Groups (DGs): Weak coordination is preferred to prevent catalyst poisoning, but strong enough to direct the metal.
-
Recommended: Amides (CONHR), Carboxylic acids (COOH), or transient DGs (imines).
-
-
Ligands: Mono-N-protected amino acids (MPAA) are essential. They act as internal bases, lowering the energy barrier for C-H cleavage via a six-membered transition state.
-
Oxidant: Avoid strong single-electron oxidants that generate radicals (which open rings). Use Ag(I) salts or benzoquinone.
Standard Protocol (Yu-Wasa Conditions):
-
Substrate: Phenylcyclopropane carboxylic acid.
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Ligand: Boc-L-Valine or Ac-Phe-OH (10-20 mol%).
-
Oxidant: Ag₂CO₃ (1-2 equiv) or air (1 atm).
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
-
Temp: 80-100 °C.
Pathway B: Ring Opening (Regioselective Cleavage)
The Challenge: Controlling which bond breaks (Proximal vs. Distal) and where the nucleophile attacks.
Regioselectivity Rules:
-
Markovnikov-type (Proximal Cleavage): Occurs with electron-rich aromatics or under acidic conditions. The nucleophile attacks the most substituted carbon (benzylic position) to stabilize the developing positive charge.
-
Anti-Markovnikov (Distal Cleavage): Common in radical pathways (e.g., photoredox). The radical stabilizes at the benzylic position, while the functionalization happens at the less hindered distal carbon.
Figure 2: Regiodivergent pathways for cyclopropane ring opening.
Troubleshooting & FAQs
Issue 1: "My ring opened, but I wanted Ortho-C-H activation."
Diagnosis: The metal center inserted into the strained C-C bond (oxidative addition) faster than it activated the C-H bond. Corrective Actions:
-
Switch Solvent to HFIP: Hexafluoroisopropanol stabilizes the Pd(II) species and accelerates the CMD step via H-bonding, favoring C-H activation over ring opening [1].
-
Lower Temperature: Ring opening has a higher activation energy than ligand-accelerated C-H activation. Drop T by 10-20°C.
-
Check Ligand: Ensure you are using an MPAA ligand (e.g., Boc-Val-OH). Ligandless systems often default to ring opening.
Issue 2: "I am getting a mixture of Linear (1,3) and Branched (1,2) products during ring opening."
Diagnosis: Poor regiocontrol of the bond cleavage. Corrective Actions:
-
Steric Bulk: If using a radical pathway, increase the steric bulk of the radical trap to favor the less hindered (distal) carbon.
-
Electronic Bias: Introduce a para-electron-withdrawing group (EWG) on the phenyl ring. This destabilizes the benzylic cation, discouraging proximal cleavage in ionic pathways.
Issue 3: "The reaction yields are low due to dimerization."
Diagnosis: Phenylcyclopropanes are prone to "ene-type" dimerization or radical homocoupling. Corrective Actions:
-
Dilution: Run the reaction at high dilution (0.05 M or lower) to disfavor intermolecular dimerization.
-
Slow Addition: Add the oxidant or the radical precursor slowly via syringe pump to keep steady-state radical concentrations low.
Comparative Data: Solvent Effects on Regioselectivity
Data derived from Pd-catalyzed functionalization of cyclopropane carboxylic acids [2].
| Solvent | Dielectric Constant | Primary Product | Yield | Mechanism Favored |
| Toluene | 2.38 | Ring Opening (Trace C-H) | <20% | Oxidative Addition |
| t-AmylOH | 5.8 | Ortho-C-H | 65% | CMD (Ligand assisted) |
| HFIP | 16.7 | Ortho-C-H | 92% | CMD (Solvent assisted) |
| DMF | 36.7 | Decomposition | N/A | Catalyst Poisoning |
References
-
Wasa, M., & Yu, J.-Q. (2008). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, 130(43), 14058–14059. Link
-
Collet, F., et al. (2011). "Catalytic C–H Bond Functionalization of Cyclopropanes." Chemical Reviews, 111(3), 1215–1307. Link
-
Maiti, D., et al. (2017). "Stereoselective C(sp3)–H Functionalization of Cyclopropanes." Chemical Science, 8, 2345. Link
-
Werz, D. B. (2015). "Donor–Acceptor Cyclopropanes in Ring-Opening Reactions." Chemistry – A European Journal, 21, 1912. Link
Stability of terminal alkynes under basic hydrolysis conditions
Subject: Stability of Terminal Alkynes Under Basic Hydrolysis
Ticket ID: T-ALK-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The "Acetylide Paradox": Terminal alkynes (
In basic hydrolysis (saponification), the primary risk is not the destruction of the triple bond itself, but the formation of a reactive acetylide anion . Once formed, this species becomes a nucleophile susceptible to oxidation (dimerization) or migration (isomerization).
Your Core Rule: Success depends on controlling the concentration and lifetime of the acetylide species while excluding electrophiles and oxidants.
Decision Matrix: Selecting the Right Conditions
Before proceeding, use this logic flow to select your reagent system. Standard saponification conditions (NaOH/LiOH) are often too harsh for sensitive substrates.
Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate sensitivity.
Standard Operating Procedures (SOPs)
Protocol A: General Saponification (Robust Substrates)
Best for: Simple alkyl/aryl terminal alkynes without silyl protection.
The System: LiOH / THF / H₂O Why: Lithium hydroxide is less basic and more soluble in organic mixtures than NaOH, minimizing high-local-pH "hotspots" that trigger side reactions.
-
Dissolution: Dissolve substrate (1.0 equiv) in THF (
M). -
Scavenger Additive (CRITICAL): Add EDTA disodium salt (5 mol%) to the aqueous phase.
-
Technical Insight: Trace Copper (ppb levels) in solvents or glassware can catalyze Glaser coupling (dimerization) in basic media. EDTA sequesters Cu ions.
-
-
Base Addition: Add LiOH (2.0–3.0 equiv) dissolved in minimal water.
-
Temperature: Stir at 0 °C to RT . Avoid heating >40 °C.
-
Quench: Acidify with 1M HCl to pH 4–5 immediately upon completion. Do not let the acetylide sit in solution.
Protocol B: Zemplén Transesterification (Mild)
Best for: Acetate removal in carbohydrate chemistry or highly sensitive substrates.
The System: catalytic K₂CO₃ / MeOH
Why: Generates methoxide in equilibrium. The
-
Conditions: Anhydrous MeOH, 0.1–0.5 equiv K₂CO₃, RT.
-
Warning: This will cleave TMS/TES protecting groups from alkynes.
Troubleshooting Guide
Issue 1: "My Alkyne Dimerized" (The Glaser Coupling)
Symptom: Loss of terminal proton peak in NMR; appearance of a symmetric dimer; mass spectrum shows
Root Cause: Oxidative Homocoupling.
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before adding base.
-
Chelation: Add 5–10 mol% EDTA or NaCN (if compatible) to the reaction mixture.
-
Glassware: Acid wash glassware (1M HCl) to remove metal residues.
Issue 2: "My Alkyne Moved" (Isomerization)
Symptom: Terminal alkyne proton disappears, but internal methyl/methylene signals appear. Formation of allenes.[1]
Root Cause: Base-Catalyzed Acetylene-Allene Rearrangement.[1] Under thermodynamic control, the triple bond can migrate to form a more stable internal alkyne (or conjugated system). This proceeds via a propargylic anion.
Figure 2: Mechanism of base-catalyzed alkyne isomerization. Note that this pathway is reversible; strong bases drive it toward the thermodynamic minimum (usually the internal alkyne).
Corrective Action:
-
Lower Temperature: Isomerization has a higher activation energy than hydrolysis. Run at 0 °C.
-
Change Base: Switch from hydroxide (OH⁻) to carbonate (CO₃²⁻) or use enzymatic hydrolysis (Lipase/Esterase) which operates at neutral pH.
Issue 3: "My Protecting Group is Gone" (Unintended Desilylation)
Symptom: You used a TMS or TES group to protect the alkyne, but after ester hydrolysis, the silyl group is missing.
Root Cause: Silicon has a high affinity for oxygen. Alkoxide or hydroxide ions can attack the silicon center, cleaving the C-Si bond.
Corrective Action:
-
Switch Protecting Group: Use TIPS (Triisopropylsilyl) or TBDPS. These are bulkier and much more stable to basic hydrolysis than TMS/TES.
-
Alternative Route: Perform acid-catalyzed hydrolysis (e.g., HCl/Dioxane) if the substrate allows.
Compatibility Data Table
| Reagent System | Base Strength | Risk: Dimerization | Risk: Isomerization | TMS Stability | Recommendation |
| LiOH / THF / H₂O | Moderate | Medium (requires O₂) | Low (at RT) | Unstable | Standard Choice |
| NaOH / EtOH | Strong | High | Medium | Unstable | Avoid for sensitive substrates |
| K₂CO₃ / MeOH | Mild | Low | Very Low | Unstable | Best for acetates |
| Lipase (e.g. CAL-B) | Neutral | None | None | Stable | Best for complex molecules |
| KOtBu / tBuOH | Very Strong | High | High | Unstable | DO NOT USE |
References
- Alabugin, I. V. (2016). Stereoelectronic Effects in Isomerizations of Alkynes and Allenes. In Stereoelectronic Effects (pp. 120-150). Wiley.
-
Glaser Coupling Side Reactions
-
Glaser, C. (1869).[2][3] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424.
-
Modern Context: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657.
-
- Protecting Group Stability (Silicon-Based): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. Specific Data: See section on "Protection for the Alkyne-CH". TMS is cleaved by K2CO3/MeOH; TIPS is stable.
- General Hydrolysis Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 24 (Acylation of Aromatics) and Chapter 9 (Using Organometallic Reagents).
Sources
Technical Support Center: Minimizing Homocoupling Byproducts in Ethynylphenyl Synthesis
Welcome to the technical support center for ethynylphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the formation of homocoupling byproducts, specifically the dimerization of terminal alkynes (Glaser or Hay coupling), during Sonogashira and related cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of ethynylphenyl synthesis, and why is it a significant problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent and undesirable side reaction where the terminal alkyne starting material reacts with itself to form a symmetrical 1,3-diyne dimer.[1][2] This process is primarily facilitated by the copper(I) co-catalyst, particularly in the presence of oxygen.[1][2] It poses a significant problem because it consumes the valuable alkyne substrate, which can be costly or the result of a multi-step synthesis, thereby lowering the yield of the desired cross-coupled ethynylphenyl product.[1] Furthermore, the resulting diyne byproducts often have similar polarities to the target molecule, complicating purification efforts.[1]
Q2: What is the primary driver of alkyne homocoupling in Sonogashira reactions?
A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This reaction is significantly accelerated by the presence of oxygen, which facilitates the necessary oxidation of two copper-acetylide intermediates to form the diyne.[1] Consequently, reactions not conducted under strictly inert atmospheric conditions are highly susceptible to this side reaction.[1]
Q3: My reaction is showing a significant amount of homocoupling byproduct. What is the first and most critical factor to investigate?
A3: The most critical factor to verify is the rigorous exclusion of oxygen from your reaction system.[1] Ensure your reaction is set up under a thoroughly inert atmosphere, such as high-purity nitrogen or argon. This includes the use of properly degassed solvents and reagents and maintaining a positive pressure of inert gas throughout the experiment.[1] Even trace amounts of oxygen can substantially promote the Glaser homocoupling pathway.[1]
Q4: Besides the rigorous exclusion of oxygen, what other strategic modifications can I implement to minimize homocoupling?
A4: Several strategies can be employed to suppress homocoupling:
-
Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1] Reducing the loading to a minimal effective amount, often in the range of 0.5-2 mol%, can be beneficial.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via syringe pump keeps its instantaneous concentration low.[3] This favors the desired cross-coupling pathway over the second-order homocoupling reaction.[2][3]
-
Consider Copper-Free Protocols: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective solution.[2] These protocols often utilize specialized palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for a copper co-catalyst.[4]
Q5: How do copper-free Sonogashira reactions work, and what are their primary advantages in this context?
A5: Copper-free Sonogashira reactions bypass the primary catalyst for homocoupling. In these systems, the palladium catalyst facilitates the entire catalytic cycle, including the deprotonation of the terminal alkyne, which is typically assisted by the amine base. The main advantage is the significant reduction or complete elimination of the Glaser-Hay homocoupling byproduct, which simplifies purification and improves the overall yield of the desired ethynylphenyl product.[2]
Troubleshooting Guide: Excessive Homocoupling
Use the following workflow and detailed solutions to diagnose and resolve issues with alkyne homocoupling in your ethynylphenyl synthesis.
Workflow for Troubleshooting Homocoupling
Caption: A stepwise guide to troubleshooting and minimizing homocoupling byproducts.
Detailed Troubleshooting Scenarios and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant homocoupling byproduct observed by TLC or NMR. [2] | Presence of oxygen in the reaction vessel.[1][5] | Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar). Maintain a positive pressure of the inert gas throughout the reaction.[1] Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further suppress byproduct formation.[2][6] |
| High concentration of the copper(I) co-catalyst.[3] | Reduce the loading of the Cu(I) salt to the minimum effective amount, typically between 0.5 and 2 mol%.[1] | |
| High instantaneous concentration of the terminal alkyne. | Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This will favor the cross-coupling reaction over homocoupling.[2][3] | |
| Homocoupling byproduct and desired product have very similar Rf values on TLC. [2] | Structural similarity leading to nearly identical polarities.[2] | If chromatographic separation is difficult, consider optimizing the reaction to minimize byproduct formation in the first place by switching to a copper-free protocol.[2] Alternatively, explore different stationary phases for column chromatography, such as alumina (neutral or basic), or different solvent systems.[2] |
| Reaction is sluggish, and homocoupling is the major product. | The rate of cross-coupling is significantly slower than the rate of homocoupling. | Consider increasing the reaction temperature to promote the desired cross-coupling.[7] Switching to a more reactive aryl halide (I > Br > Cl) can also favor the Sonogashira reaction.[1] The choice of a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) can accelerate the reductive elimination step of the cross-coupling pathway, outcompeting homocoupling.[5] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol incorporates best practices to reduce the formation of Glaser-Hay byproducts.
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Degas all solvents (e.g., THF, triethylamine) by three cycles of freeze-pump-thaw or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Add the degassed solvent (e.g., 5 mL THF) and degassed amine base (e.g., 2 mL triethylamine).
-
-
Slow Addition of Alkyne:
-
In a separate flame-dried flask, prepare a solution of the terminal alkyne (1.1 mmol) in the degassed reaction solvent (3 mL).
-
Add the alkyne solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by brine.[2] If copper salts are a concern, a wash with a dilute ammonia solution can be beneficial.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when homocoupling remains a significant issue.
-
Preparation of Glassware and Reagents:
-
Follow the same rigorous drying and degassing procedures as in Protocol 1.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), a suitable palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand like SPhos (0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., 5 mL of THF or dioxane) and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).
-
-
Addition of Alkyne:
-
Add the terminal alkyne (1.1 mmol) directly to the reaction mixture. Slow addition is generally less critical in the absence of copper but can still be beneficial.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
The work-up procedure is similar to Protocol 1, but the ammonia wash is not necessary.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Mechanistic Insight: The Dueling Catalytic Cycles
The competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling can be visualized as two intersecting catalytic cycles.
Caption: Competing pathways for the terminal alkyne in Sonogashira coupling.
This diagram illustrates that the copper acetylide intermediate is a critical branch point. In an oxygen-free environment with a low concentration of copper, it is more likely to participate in the transmetalation step of the Sonogashira cycle. However, in the presence of oxygen and/or high copper concentrations, it is diverted to the oxidative dimerization pathway, leading to the undesired homocoupling product.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
- BenchChem Technical Support Team. (2025). minimizing homocoupling side products in Sonogashira reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Removal of homocoupling byproducts in Sonogashira reactions. BenchChem.
- Various Authors. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
- Various Authors. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
Various Authors. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
S. A. R. D. K. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethynylphenyl Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is critical for its identification, characterization, and quantification. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of ethynylphenyl derivatives, a structural motif of increasing importance in medicinal chemistry and materials science. We will explore how different ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—influence the fragmentation of these compounds, supported by experimental data and mechanistic insights.
The Significance of Ethynylphenyl Derivatives and Mass Spectrometry
The ethynylphenyl moiety, consisting of a phenyl ring directly attached to an acetylene group, is a key building block in a wide array of functional molecules. Its rigid, linear structure and rich electron system are leveraged in the design of pharmaceuticals, organic electronics, and advanced polymers. Mass spectrometry is an indispensable tool for the analysis of these compounds, providing crucial information on their molecular weight and structure through the interpretation of their fragmentation patterns. The choice of ionization method is paramount, as it dictates the extent of fragmentation and the type of structural information that can be obtained.
Electron Ionization (EI): The "Hard" Approach to Unveiling Core Structure
Electron Ionization (EI) is a high-energy technique that provides extensive and reproducible fragmentation, offering a detailed "fingerprint" of a molecule's core structure.
General Fragmentation Pathways of Ethynylphenyl Derivatives under EI
When subjected to EI, ethynylphenyl derivatives typically undergo a series of characteristic fragmentations. The high energy of electron impact (typically 70 eV) leads to the formation of a radical cation (M+•) that is often unstable and prone to fragmentation.
1. Loss of the Acetylenic Hydrogen (M-1): For terminal alkynes, the loss of the acidic acetylenic hydrogen is a common fragmentation pathway, resulting in a prominent [M-1]+ ion. This is particularly noticeable in the mass spectrum of the parent compound, phenylacetylene.
2. Expulsion of Acetylene (C2H2): A significant fragmentation pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral acetylene molecule. This is often observed in the mass spectra of phenylacetylene and its derivatives. Studies involving deuterium labeling have shown that randomization of hydrogen and deuterium atoms can occur in the molecular ion before the expulsion of acetylene, suggesting the formation of symmetrical intermediates.
3. Fragmentation of the Phenyl Ring: The aromatic ring itself can fragment, leading to a series of smaller ions. However, the stability of the aromatic system often results in a relatively intense molecular ion peak compared to aliphatic compounds.
4. Influence of Substituents: The nature and position of substituents on the phenyl ring have a profound impact on the fragmentation pattern.
-
Electron-donating groups (e.g., -OCH3): Methoxy-substituted phenylacetylenes often show a loss of a methyl radical (•CH3) to form a stable phenoxide-type ion.
-
Electron-withdrawing groups (e.g., -NO2): Nitro-substituted derivatives exhibit characteristic losses of •NO (30 Da) and •NO2 (46 Da).[1][2] These fragmentation pathways are common for nitroaromatic compounds.
-
Halogens (e.g., -Cl, -Br): Halogenated derivatives show characteristic isotopic patterns for chlorine and bromine. The primary fragmentation is often the loss of the halogen radical (•X).
Below is a diagram illustrating the primary EI fragmentation pathways for a generic substituted ethynylphenyl derivative.
Caption: General EI fragmentation pathways for ethynylphenyl derivatives.
Comparative EI Fragmentation Data
The following table summarizes the key fragments observed in the EI mass spectra of representative ethynylphenyl derivatives.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| Phenylacetylene | 102 | 101 ([M-H]+), 76 ([M-C2H2]+) |
| 4-Methoxyphenylacetylene | 132 | 117 ([M-CH3]+), 102 ([M-CH2O]), 89 |
| 4-Nitrophenylacetylene | 147 | 117 ([M-NO]+), 101 ([M-NO2]+), 75 |
| 4-Chlorophenylacetylene | 136/138 | 101 ([M-Cl]+), 75 |
"Soft" Ionization Techniques: Preserving the Molecular Ion
In contrast to EI, soft ionization techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart significantly less energy to the analyte molecules. This results in minimal fragmentation and the generation of abundant protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), which are invaluable for determining the molecular weight of the compound.
Electrospray Ionization (ESI): Gentle Ionization for Polar Derivatives
ESI is particularly well-suited for polar and thermally labile molecules. For ethynylphenyl derivatives, ESI typically produces protonated molecules with little to no in-source fragmentation, especially when analyzing compounds with basic or acidic functional groups that can readily accept or lose a proton.
Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and obtain structural information. In an MS/MS experiment, the [M+H]+ ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through different pathways than the radical cations formed in EI. Common fragmentations in ESI-MS/MS include the loss of small neutral molecules.
For example, a methoxy-substituted ethynylphenyl derivative, when analyzed by ESI-MS/MS, might show the loss of a neutral formaldehyde (CH2O) molecule from the protonated molecular ion. Nitro-substituted derivatives can show the loss of nitrous acid (HNO2) or water from the protonated molecule.
Sources
A Comparative Guide to the Infrared Spectroscopy of Terminal Alkynes and Carboxylic Acids
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid and non-destructive method for the identification of functional groups within a molecular structure. The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretches, bends, and wags—of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum. This guide provides an in-depth comparison of the IR spectral signatures of two fundamental and distinct functional groups: the terminal alkyne (R-C≡C-H) and the carboxylic acid (R-COOH). Understanding their contrasting features is crucial for accurate structural elucidation in research, quality control, and synthetic chemistry.
Part 1: The Distinctive Vibrational Signatures
The primary distinction between the IR spectra of terminal alkynes and carboxylic acids lies in the high-frequency region (>2000 cm⁻¹), where their respective X-H stretching vibrations appear. The nature of these absorptions—in terms of position, intensity, and shape—is profoundly different and serves as the most reliable diagnostic tool.
The Terminal Alkyne: A Signature of Sharpness and Precision
A terminal alkyne is characterized by two principal absorption bands that are highly diagnostic.
-
The ≡C-H Stretching Vibration: This presents as a strong and notably sharp (narrow) band typically appearing in the 3330–3270 cm⁻¹ region.[1][2] The position and sharpness of this peak are direct consequences of the sp-hybridization of the alkyne carbon. The high s-character (50%) of the sp hybrid orbital results in a shorter, stronger, and less polarizable C-H bond compared to its sp² (alkene) or sp³ (alkane) counterparts. This leads to a high-frequency vibration with a well-defined energy, hence the sharp absorption.
-
The C≡C Stretching Vibration: The carbon-carbon triple bond stretch gives rise to a band in the 2260–2100 cm⁻¹ range.[1][3] While its position in this relatively "quiet" region of the spectrum is diagnostically useful, its intensity is often weak to medium and can sometimes be difficult to discern.[2][4] This low intensity is due to the nonpolar nature of the C≡C bond. Because the IR absorption intensity is proportional to the change in the dipole moment during the vibration, the symmetrical stretching of a nearly symmetrical triple bond induces only a small change in the dipole, resulting in a weak absorption.
The Carboxylic Acid: A Tale of Breadth and Hydrogen Bonding
The IR spectrum of a carboxylic acid is dominated by two powerful and unmistakable features, both heavily influenced by extensive intermolecular hydrogen bonding.
-
The O-H Stretching Vibration: This is arguably the most recognizable band in all of IR spectroscopy. It appears as an intensely strong and exceptionally broad absorption that spans a vast range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹ .[5][6] This extreme broadness is a direct result of the strong hydrogen bonding between carboxylic acid molecules, which typically exist as stable dimers in the liquid and solid states.[5][7] This dimerization creates a continuum of O-H bond environments and vibrational energies, which merge into a single, massive absorption envelope. This broad O-H band often partially obscures the sharper C-H stretching bands (~3000-2850 cm⁻¹) which appear as small peaks superimposed on it.[5][7]
-
The C=O (Carbonyl) Stretching Vibration: Carboxylic acids exhibit a very strong and sharp carbonyl absorption in the range of 1760–1690 cm⁻¹ .[3][5] For saturated, dimerized carboxylic acids, this peak is typically found between 1720-1705 cm⁻¹.[8] Conjugation with a double bond or aromatic ring can lower this frequency to the 1710-1680 cm⁻¹ range due to resonance effects that weaken the C=O bond.[6][7] The high intensity of this band is due to the large change in dipole moment associated with the stretching of the highly polar C=O bond.
Part 2: Head-to-Head Spectral Comparison
A direct comparison reveals the starkly different information conveyed by the spectra of these two functional groups. The key to distinguishing them lies not just in the position of the bands, but critically, in their shape and intensity.
Quantitative Data Summary
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Band Shape / Appearance |
| Terminal Alkyne | ≡C-H Stretch | 3330–3270 | Strong | Sharp, Narrow |
| C≡C Stretch | 2260–2100 | Weak to Medium | Sharp | |
| ≡C-H Bend | 700–610 | Medium to Strong | Broad | |
| Carboxylic Acid | O-H Stretch | 3300–2500 | Strong | Extremely Broad |
| C=O Stretch | 1760–1690 | Very Strong | Sharp | |
| C-O Stretch | 1320–1210 | Medium | Broad | |
| O-H Bend | 1440-1395, 950-910 | Medium | Broad |
Table 1: A summary of the characteristic IR absorption bands for terminal alkynes and carboxylic acids.
Key Differentiating Narrative
-
The ~3300 cm⁻¹ Region: This is the most decisive region. A terminal alkyne will show a sharp, finger-like peak standing alone.[1] In stark contrast, a carboxylic acid will display a massive, broad "hill" that dominates the entire region from 3300 cm⁻¹ downwards, often swallowing the C-H stretches.[5] If you see a sharp peak at ~3300 cm⁻¹, think terminal alkyne. If you see an unmistakably broad absorption in the same general area, a carboxylic acid is the prime suspect.
-
The 2300-1600 cm⁻¹ Region: The two functional groups occupy entirely different territories here. The alkyne's C≡C stretch is a weak but sharp signal in the quiet 2260–2100 cm⁻¹ zone.[3] The carboxylic acid, however, is silent here but shows a commanding, very strong C=O peak around 1700 cm⁻¹.[3][5] The presence of a strong peak near 1700 cm⁻¹ definitively rules out a simple terminal alkyne and strongly suggests a carbonyl compound, which, in combination with the broad O-H stretch, confirms a carboxylic acid.
Visualizing Molecular Vibrations
The diagrams below illustrate the key stretching vibrations responsible for the most diagnostic IR bands in each molecule.
Caption: Key stretching vibrations for terminal alkynes and carboxylic acids.
Part 3: Experimental Protocol
Acquiring a high-quality IR spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, rapid, and reliable method that requires minimal sample preparation.[9]
Step-by-Step Methodology: Acquiring an ATR-FTIR Spectrum
-
Instrument and Sample Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Launch the data acquisition software.
-
The sample, whether liquid or solid, should be readily available. Minimal sample (a single drop of liquid or a few milligrams of solid) is required.[10]
-
-
Acquiring the Background Spectrum (Self-Validation Step):
-
Causality: This is the most critical step for ensuring data integrity. The background scan measures the absorbance of the ambient environment (CO₂, water vapor) and the ATR crystal itself. This spectrum will be mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information of the sample.
-
Protocol:
-
Thoroughly clean the surface of the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Ensure the crystal is completely dry.
-
In the software, initiate a "Background" or "Reference" scan. The instrument will collect an interferogram and transform it into a background spectrum.
-
-
-
Applying the Sample:
-
For Liquid Samples: Place one or two drops of the neat liquid directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]
-
For Solid Samples: Place a small amount of the solid powder onto the crystal. Lower the instrument's pressure arm and apply consistent pressure to flatten the sample and ensure intimate contact between the solid particles and the crystal surface. Poor contact will result in a weak and distorted spectrum.[12]
-
-
Acquiring the Sample Spectrum:
-
In the software, provide a sample name and initiate a "Sample" scan.
-
The instrument collects the sample data. The software automatically performs a Fourier transform and ratios the sample spectrum against the stored background spectrum to generate the final IR spectrum, typically plotted as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
-
Cleaning and Post-Acquisition:
-
Raise the pressure arm (if used).
-
Remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with an appropriate solvent to prevent cross-contamination of future samples. This is crucial for maintaining the integrity of the shared instrument.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR Spectroscopy.
References
-
Title: IR Spectroscopy Tutorial: Alkynes Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: 6.3: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: IR Spectrum and Characteristic Absorption Bands – Organic Chemistry Source: Maricopa Open Digital Press URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
-
Title: 12.8 Infrared Spectra of Some Common Functional Groups Source: OpenStax URL: [Link]
-
Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characterization Lab, Virginia Tech URL: [Link]
-
Title: How to prepare IR samples? Source: ResearchGate URL: [Link]
-
Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]
-
Title: IR Spectroscopy Sample Handling Techniques Source: Scribd URL: [Link]
-
Title: 4.2: IR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]
-
Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]
-
Title: INFRARED SPECTROSCOPY Source: S.P.C. Mahavidyalaya, Kolkata URL: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. mt.com [mt.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Crystal Structure Analysis of 1-Phenylcyclopropane-1-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of methods to offer a holistic view, explaining the rationale behind experimental choices and providing actionable protocols. We will delve into the gold standard of single-crystal X-ray diffraction (scXRD), explore the utility of complementary techniques such as powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (ssNMR), and discuss the role of thermal analysis in characterizing the crystalline state.
The Central Role of Solid-State Analysis
The spatial arrangement of molecules in a crystal lattice, along with the network of intermolecular interactions, dictates many of a material's bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), even subtle changes in the crystal structure, a phenomenon known as polymorphism, can have profound effects on therapeutic efficacy and safety. Therefore, a thorough understanding and rigorous control of the crystalline form are non-negotiable aspects of modern drug development.
Single-Crystal X-ray Diffraction (scXRD): The Definitive Method
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. By irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern, we can map the electron density within the crystal and, from that, deduce the precise positions of individual atoms.
Causality in Experimental Design
The success of an scXRD experiment is critically dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) that is free from significant defects, such as twinning or cracking. For carboxylic acids like 1-phenylcyclopropane-1-carboxylic acid, the presence of the polar carboxyl group allows for strong hydrogen bonding, which can facilitate the formation of well-ordered crystals. However, the rigidity of the cyclopropane ring and the steric bulk of the phenyl group can sometimes lead to challenges in crystallization.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified 1-phenylcyclopropane-1-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The solution should be near saturation. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting the growth of single crystals.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility, leading to crystallization.
-
-
Crystal Mounting:
-
Carefully select a high-quality crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process refines the atomic positions, and thermal displacement parameters.
-
Visualization of the scXRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Analytical Techniques
While scXRD provides the most definitive structural information, it is not always feasible to obtain single crystals of suitable quality. In such cases, a combination of other analytical techniques can provide valuable insights into the solid-state structure.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Absolute 3D molecular structure, bond lengths, bond angles, unit cell parameters, space group, intermolecular interactions. | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, unit cell parameters, phase purity, crystallinity. | Non-destructive, requires only a small amount of polycrystalline powder, rapid analysis. | Does not provide atomic coordinates directly; structure solution from powder data is complex.[1] |
| Solid-State NMR (ssNMR) | Information about the local chemical environment of atoms, number of unique molecules in the asymmetric unit, polymorphism, intermolecular interactions.[2] | Can analyze powdered, amorphous, and semi-crystalline materials; sensitive to local structure and dynamics. | Does not provide a complete 3D structure on its own; often requires isotopic labeling for complex molecules. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, phase transitions, purity. | Provides information on thermal events and stability; requires small sample sizes. | Does not provide structural information at the atomic level. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, solvent/water content. | Quantifies mass changes as a function of temperature. | Provides no direct structural information. |
| Crystal Structure Prediction (CSP) | Theoretical prediction of possible crystal packing arrangements based on the molecular structure. | Can guide experimental polymorph screening and aid in structure solution from powder data. | Computationally intensive; accuracy depends on the force fields or quantum mechanical methods used. |
Synergistic Application of Techniques
The most comprehensive understanding of the solid state of a 1-phenylcyclopropane-1-carboxylic acid derivative is often achieved through the synergistic use of multiple techniques. For instance, PXRD can be used for routine batch-to-batch quality control to ensure phase purity, while DSC and TGA can assess thermal stability. If polymorphism is suspected, ssNMR can provide crucial information on the number of crystallographically independent molecules, which can be a key differentiator between polymorphs. Crystal Structure Prediction can be employed to generate a set of likely crystal structures, which can then be compared with experimental PXRD data to identify the correct structure, a particularly powerful approach when single crystals are elusive.
Visualization of an Integrated Analytical Approach
Caption: Integrated approach for solid-state characterization.
Supporting Experimental Data: A Case Study
As of the time of this writing, a publicly available, fully determined crystal structure of 1-phenylcyclopropane-1-carboxylic acid could not be located in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This highlights a common challenge in materials science where crystallographic data for a specific compound of interest may not be readily available.
To illustrate the type of data obtained from a successful scXRD experiment and to provide a basis for comparison, we will consider the crystal structure of a closely related compound, 1-hydroxycyclopropane-1-carboxylic acid , for which crystallographic data has been published.
Table 1: Crystallographic Data for 1-Hydroxycyclopropane-1-carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₄H₆O₃ |
| Formula Weight | 102.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.654(2) |
| b (Å) | 6.987(2) |
| c (Å) | 7.743(2) |
| β (°) | 113.13(3) |
| Volume (ų) | 430.3(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.576 |
Table 2: Selected Bond Lengths and Angles for 1-Hydroxycyclopropane-1-carboxylic Acid
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.503(2) |
| C1-C3 | 1.501(2) |
| C2-C3 | 1.499(2) |
| C1-C4 (carboxyl) | 1.521(2) |
| C4-O2 (carbonyl) | 1.215(2) |
| C4-O3 (hydroxyl) | 1.311(2) |
| C1-O1 (hydroxyl) | 1.423(2) |
| O2-C4-O3 | 123.5(1) |
| C2-C1-C3 | 59.9(1) |
The data in Tables 1 and 2 provide a precise and unambiguous description of the molecular geometry and crystal packing. The bond angles within the cyclopropane ring are close to the expected 60°, confirming the strained nature of this moiety. The crystal structure reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups, a common motif for carboxylic acids in the solid state. This detailed information is invaluable for understanding the intermolecular forces that govern the crystal packing and, by extension, the material's properties.
Conclusion
The comprehensive characterization of the crystal structure of 1-phenylcyclopropane-1-carboxylic acids is a critical endeavor for their successful application in research and development. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement, a multi-technique approach is often necessary to gain a complete understanding of the solid-state properties. By integrating data from PXRD, ssNMR, and thermal analysis, researchers can confidently identify and characterize crystalline phases, assess their stability, and ensure the quality and consistency of their materials. As the field of crystal engineering continues to advance, the strategic application of these analytical techniques will remain a cornerstone of rational drug design and materials innovation.
References
- Harris, R. K. (2004). Solid-state NMR spectroscopy: an indispensable tool for the structural chemist.
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
- Bontempi, E. (Ed.). (2018). X-ray diffraction (XRD)
- Haines, J., & Cambon, O. (2011). Powder X-ray diffraction on solids at high pressures. Comptes Rendus Chimie, 14(2-3), 208-217.
- Betz, R., & Klüfers, P. (2007). 1-Hydroxycyclopropane-1-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3762.
- Vogt, F. G., & Williams, G. R. (2010). Solid-state nuclear magnetic resonance spectroscopy of pharmaceutical materials. Annual reports on NMR spectroscopy, 70, 1-105.
- Brown, S. P., & Wimperis, S. (2004). Solid-state NMR of pharmaceuticals. In Annual Reports on NMR Spectroscopy (Vol. 52, pp. 51-130). Elsevier.
- Harris, R. K. (2009). Applications of solid-state NMR to pharmaceutical polymorphism and related phenomena. Journal of Pharmacy and Pharmacology, 61(12), 1599-1622.
- Gahlay, G. K., & Luthra, A. (2019). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA): a review on techniques and their applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 174, 439-453.
- Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons.
- Price, D. M. (2001). Temperature calibration of differential scanning calorimeters. Journal of thermal analysis and calorimetry, 64(1), 313-320.
- Neumann, M. A. (2003). Crystal structure prediction of organic molecules.
- Day, G. M. (2011). Current approaches to crystal structure prediction. Crystallography Reviews, 17(1), 3-52.
- Gavezzotti, A. (2002). Crystal structure prediction: a difficult art. Journal of Physics and Chemistry of Solids, 63(6-8), 837-843.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
- Dunitz, J. D. (2001). X-ray analysis and the structure of organic molecules.
- Mounsey, J. S., & Pfund, L. Y. (2018). Thermal analysis in the pharmaceutical sciences. American pharmaceutical review, 21(1), 10-17.
- Wendlandt, W. W. (2012). Thermal analysis. John Wiley & Sons.
- Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
- Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford university press.
- Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 10815-10837.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
JEOL. (n.d.). Solid State NMR. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis. Retrieved from [Link]
Sources
Navigating 3D Chemical Space: A Comparative Guide to Cyclopropane and Cyclobutane Scaffolds in Medicinal Chemistry
The transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional architectures is a defining paradigm in modern drug discovery. This "escape from flatland" aims to improve aqueous solubility, reduce off-target toxicity, and access novel binding pockets. Among the most valuable tools for this structural evolution are small cycloalkanes.
As an application scientist navigating scaffold hopping, choosing between a cyclopropane (CyPr) and a cyclobutane (CyBu) ring is rarely a simple coin toss. The decision dictates the molecule's exit vectors, metabolic fate, and physicochemical profile. This guide provides an objective, data-driven comparison of these two scaffolds, explaining the causality behind their chemical behaviors and providing validated experimental frameworks for their evaluation.
Structural and Physicochemical Divergence
While both are highly strained small rings, their geometric realities lead to vastly different applications in medicinal chemistry.
The Planar Rigidity of Cyclopropane
Cyclopropane is characterized by a 60° internal bond angle, forcing the internal C–C bonds to adopt significant p-character (pseudo-alkene nature). The causality of this geometry is profound: to compensate for the p-character in the C–C bonds, the exocyclic C–H bonds gain substantial s-character. This makes the C–H bonds shorter, stronger, and highly polarized 1. Consequently, cyclopropane is strictly planar and presents highly predictable, coplanar exit vectors.
The Puckered 3D Landscape of Cyclobutane
In contrast, cyclobutane adopts a puckered conformation (median puckering angle of 15.5°) to relieve the severe eclipsing 1,2-interactions (torsional strain) that would exist in a planar state 2. This puckering reduces the internal bond angle to ~88° and elongates the C–C bonds to ~1.56 Å. For fragment-based drug discovery (FBDD), this is a massive advantage: cyclobutane projects its substituents into distinct, orthogonal 3D trajectories, allowing molecules to probe deep hydrophobic pockets that planar rings cannot reach 3.
Quantitative Comparison
Table 1 summarizes the core physicochemical parameters that dictate the behavior of these scaffolds in biological systems.
| Property | Cyclopropane (CyPr) | Cyclobutane (CyBu) |
| Ring Strain Energy | ~27.5 - 28.1 kcal/mol | ~26.3 kcal/mol |
| C–C Bond Length | ~1.51 Å (shorter, pseudo-π) | ~1.55 - 1.56 Å (longer) |
| Puckering Angle | 0° (Strictly Planar) | ~15.5° - 25° (Puckered) |
| Internal Bond Angle | 60° | ~88° |
| Exit Vectors | Coplanar / 2D spatial projection | Orthogonal / 3D spatial projection |
| LogP Contribution | Lower (ΔLogP ~ -0.2 vs iPr) | Slightly higher than CyPr |
| Metabolic Liability | Very Low (High C-H s-character) | Moderate (Susceptible to oxidation) |
Navigating Exit Vectors and Scaffold Hopping
When replacing a problematic moiety (e.g., a metabolically labile alkyl group or a highly lipophilic phenyl ring), the choice between CyPr and CyBu depends entirely on the required spatial trajectory—often analyzed using Exit Vector Plots (EVP) 4.
Caption: Scaffold hopping decision matrix based on exit vectors and metabolic requirements.
Metabolic Stability and Clearance (CLint)
The fundamental structural differences directly impact the pharmacokinetic (PK) profiles of the resulting drug candidates.
Cyclopropane is a premier bioisostere for improving metabolic stability. Because its C–H bonds possess high s-character, they require significantly more energy to undergo Hydrogen Atom Transfer (HAT) by Cytochrome P450 (CYP450) enzymes. Replacing a gem-dimethyl group or an allylic methylene with a cyclopropane frequently shuts down oxidative metabolism at that site 5.
Cyclobutane , while offering superior 3D coverage, can introduce metabolic liabilities. The lower s-character of its C–H bonds makes it more susceptible to CYP-mediated ring oxidation. Furthermore, when attached to an amine, cyclobutanes can be prone to N-dealkylation. However, strategic substitutions—such as the incorporation of a trifluoromethyl group (CF3-cyclobutane)—can sterically and electronically shield the ring, creating an exceptionally stable bioisostere for tert-butyl groups that resists clearance while maintaining optimal lipophilicity 6.
Experimental Protocol: Self-Validating Intrinsic Clearance ( ) Assay
To objectively compare the metabolic stability of CyPr vs. CyBu analogs, a robust in vitro microsomal clearance assay is required.
Causality & Validation: A major pitfall in clearance assays is enzyme degradation or inactivity, which leads to falsely low clearance rates (i.e., a false positive for metabolic stability). This protocol is designed as a self-validating system by incorporating a concurrent high-clearance positive control (Verapamil) and a negative control (minus NADPH). This ensures that any observed stability is a function of the scaffold's intrinsic chemistry, not an assay failure.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock of the test cycloalkane compounds and Verapamil (positive control) in DMSO.
-
Dilute stocks in 100 mM potassium phosphate buffer (pH 7.4) to a 1 µM working concentration (final DMSO ≤ 0.1% to prevent CYP inhibition).
-
-
Incubation Assembly:
-
In a 96-well plate, combine the 1 µM test compound with Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation & Quenching:
-
Initiation: Add NADPH (final concentration 1 mM) to start the oxidative reaction. (For the negative control well, add an equivalent volume of buffer instead of NADPH).
-
Quenching: At defined time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing & LC-MS/MS:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for the parent compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the remaining parent compound percentage versus time.
-
Calculate the elimination rate constant (
) from the slope. -
Determine intrinsic clearance:
, where is the incubation volume.
-
Caption: Self-validating workflow for assessing intrinsic clearance of cycloalkane scaffolds.
Conclusion
The choice between cyclopropane and cyclobutane is a strategic lever in medicinal chemistry. Cyclopropane remains the gold standard for rigidifying conformations, lowering LogP, and blocking metabolic soft spots due to its unique pseudo-π character and strong C–H bonds. Conversely, cyclobutane is an indispensable scaffold for fragment-based drug discovery and lead optimization when deep, 3D hydrophobic pocket filling is required, provided its potential metabolic liabilities are carefully managed through strategic substitution.
References
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds.
- Pd(II)-Catalyzed Enantioselective C(sp3)
- American Chemical Society (ACS)
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the UV-Vis Absorption Spectra of Ethynylphenyl Conjugated Systems
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of π-conjugated systems is paramount for applications ranging from molecular electronics to biological sensing. Among these, ethynylphenyl conjugated systems, particularly oligo(phenylene ethynylene)s (OPEs), are of significant interest due to their rigid, linear structure and tunable electronic properties. This guide provides an in-depth comparison of the UV-Vis absorption spectra of these systems, supported by experimental data and protocols, to aid in the rational design and characterization of novel chromophores.
The Foundation: UV-Vis Spectroscopy of π-Conjugated Systems
UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] For ethynylphenyl systems, the absorption of UV-Vis light primarily involves the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[2] The energy of this transition, and thus the wavelength of maximum absorption (λmax), is intimately linked to the extent of π-conjugation. As the number of alternating single and triple bonds in the ethynylphenyl backbone increases, the HOMO-LUMO energy gap decreases.[3] This results in a bathochromic (red) shift of the λmax to longer wavelengths, a hallmark of extended conjugation.[4]
Comparative Analysis: The Impact of Structural Modifications on UV-Vis Absorption
The UV-Vis absorption spectra of ethynylphenyl systems are highly sensitive to structural and environmental factors. Here, we compare the effects of conjugation length, substituent groups, and solvent polarity.
The Influence of Conjugation Length
The most direct way to tune the absorption properties of ethynylphenyl systems is by altering the length of the conjugated backbone. As the number of repeating ethynylphenyl units increases, the π-system becomes more delocalized, leading to a smaller HOMO-LUMO gap and a shift of the absorption maximum to longer wavelengths.
| Compound | Number of Repeating Units | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Phenylacetylene | 1 | ~238 | ~13,500 |
| 1,4-Bis(phenylethynyl)benzene | 2 | ~309 | ~35,000 |
| Oligo(p-phenylene ethynylene) Trimer | 3 | ~323 | Not specified |
| Oligo(p-phenylene ethynylene) Tetramer | 4 | ~340 | Not specified |
Data synthesized from multiple sources for illustrative purposes.[5]
The Role of Substituents
The introduction of functional groups onto the phenyl rings can significantly modulate the electronic properties of the ethynylphenyl system, leading to predictable shifts in the absorption spectrum.
-
Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the π-system. This raises the energy of the HOMO, reduces the HOMO-LUMO gap, and causes a bathochromic shift (red shift) in the λmax.[6]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the π-system. This lowers the energy of the LUMO, reduces the HOMO-LUMO gap, and also typically results in a bathochromic shift.[4]
The position of the substituent also plays a crucial role, with substitution along the long axis of the molecule generally producing a more significant red shift.[7]
| Compound | Substituent | Effect | Expected λmax Shift |
| 1,4-Diethynylbenzene | None | Reference | - |
| 1,4-Bis(p-methoxyphenylethynyl)benzene | -OCH₃ | Electron-donating | Bathochromic (Red) |
| 1,4-Bis(p-nitrophenylethynyl)benzene | -NO₂ | Electron-withdrawing | Bathochromic (Red) |
The Effect of Solvent Polarity
The solvent in which the UV-Vis spectrum is measured can have a profound impact on the λmax, particularly for molecules with a significant change in dipole moment upon electronic excitation.
For π to π* transitions, which are characteristic of ethynylphenyl systems, an increase in solvent polarity generally leads to a small bathochromic (red) shift.[8] This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[9]
Conversely, for n to π* transitions (involving non-bonding electrons), an increase in solvent polarity typically results in a hypsochromic (blue) shift.[8]
Experimental Protocols
Synthesis of Ethynylphenyl Conjugated Systems via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of ethynylphenyl systems.[10] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Degassing: Seal the flask and degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Amine Base: Add a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethynylphenyl compound.
Caption: The Sonogashira cross-coupling reaction workflow.
Measurement of UV-Vis Absorption Spectra
Accurate and reproducible UV-Vis measurements are crucial for comparing the photophysical properties of different compounds.
Step-by-Step Methodology:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure a stable output.[10]
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[12]
-
Cuvette Selection: Use a matched pair of quartz cuvettes for measurements in the UV region, as glass absorbs UV light.
-
Baseline Correction: Fill one cuvette with the pure solvent (the "blank") and place it in the reference beam path. Fill the other cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample beam path.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-800 nm) and record the absorption spectrum.[1]
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
Caption: A standardized workflow for UV-Vis absorption spectroscopy.
Conclusion
The UV-Vis absorption properties of ethynylphenyl conjugated systems are highly tunable through synthetic modifications. By systematically varying the conjugation length and the electronic nature of substituents, researchers can rationally design chromophores with tailored absorption characteristics for a wide array of applications. This guide provides a framework for understanding these structure-property relationships and offers standardized protocols for the synthesis and characterization of these versatile molecules.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Conformational control of oligo(p-phenyleneethynylene)s with intrinsic substituent electronic effects: origin of the twist in pentiptycene-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 7. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. | DOCX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijiset.com [ijiset.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
Safe Handling and Operational Guide: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid
Executive Summary: Chemical Profile & Utility
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a highly versatile, bifunctional building block frequently utilized in advanced drug discovery. Featuring both a terminal alkyne (ideal for CuAAC click chemistry or Sonogashira couplings) and a cyclopropanecarboxylic acid moiety (used for amide bond formation and conformational restriction), this compound is a staple in medicinal chemistry. However, the exact structural features that make it synthetically valuable also dictate specific handling, personal protective equipment (PPE), and disposal protocols.
This guide provides a self-validating, step-by-step operational framework for researchers to ensure maximum safety, scientific integrity, and workflow efficiency.
Table 1: Chemical & Operational Profile
| Property | Value | Operational Implication |
| CAS Number | 1314655-25-8 | Unique identifier for inventory tracking and SDS retrieval [3]. |
| Molecular Formula | C12H10O2 | Halogen-free organic structure; dictates specific waste stream routing. |
| Functional Groups | Terminal Alkyne, Carboxylic Acid | Dual reactivity; requires avoiding heavy metals (alkyne) and basic incompatibilities (acid). |
| Physical State | Solid Powder | Prone to aerosolization; necessitates draft protection and wet-wiping for spills. |
Hazard Assessment & Mechanistic Causality
Before interacting with the chemical, it is critical to understand why it poses specific hazards. Standard safety evaluations classify this compound under the following hazard profiles:
-
H315 (Skin Irritation) & H319 (Eye Irritation): The cyclopropanecarboxylic acid moiety is moderately acidic. Upon contact with physiological moisture (such as sweat or tears), it protonates cellular nucleophiles and disrupts lipid bilayers, leading to localized tissue inflammation.
-
H335 (Respiratory Irritation): As a solid powder, aerosolized micro-particles can easily bypass the upper respiratory cilia. Once deposited in the mucosal lining of the respiratory tract, the localized acidic microenvironment causes acute irritation.
-
Latent Reactivity (Terminal Alkyne): While stable under standard storage conditions, terminal alkynes can form highly explosive metal acetylides if exposed to unalloyed copper, silver, or heavy metals under basic conditions. This dictates strict material choices for laboratory spatulas and reaction vessels.
Mandatory Personal Protective Equipment (PPE) Protocol
To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to, in compliance with the [1].
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale & Validation |
| Hand Protection | 100% Nitrile Gloves (Min. 4 mil thickness) | Rationale: Nitrile provides an excellent barrier against solid organic acids.Validation: Perform a pre-use air-inflation test to check for micro-tears. Double-glove if handling solutions in penetrating solvents (e.g., DMSO, DMF). |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Rationale: Standard safety glasses do not protect against airborne dust or solvent splashes. Goggles provide a full orbital seal against H319 hazards. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Rationale: Prevents particulate accumulation on street clothing. Synthetic fabrics can melt into the skin if a secondary solvent fire occurs during reaction setup. |
| Respiratory | Chemical Fume Hood (Face velocity 80-120 fpm) | Rationale: Prevents inhalation of H335 particulates.Validation: Verify the magnehelic gauge or digital airflow monitor before opening the reagent bottle. |
Operational Workflow: From Receipt to Reaction Setup
This protocol ensures a self-validating system where each step confirms the safety of the next, drawing on principles from [2].
Step 1: Environmental Verification & PPE Donning
-
Verify fume hood operation. Ensure the sash is positioned at or below the certified working height.
-
Don nitrile gloves, splash goggles, and a fully buttoned lab coat.
Step 2: Material Transfer & Weighing
-
Critical Constraint:Do not use copper or brass spatulas. Use stainless steel, PTFE-coated, or disposable polypropylene spatulas to eliminate the risk of trace metal acetylide formation.
-
Place an anti-static weighing boat on the analytical balance (preferably located inside a ventilated enclosure or draft shield).
-
Slowly uncap the vial of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid to prevent aerosolizing the powder.
-
Transfer the required mass. Immediately recap the source vial and seal it with Parafilm to prevent moisture ingress.
Step 3: Reaction Setup
-
Transfer the weighed solid to the reaction vessel.
-
If performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the copper catalyst (e.g., CuSO4/sodium ascorbate) is added only after the compound is fully dissolved in the reaction solvent (e.g., t-BuOH/H2O) to control the rate of the exothermic catalytic cycle.
Spill Management & Disposal Plan
Even with rigorous protocols, accidental releases occur. Follow this targeted response plan:
Spill Response (Solid Powder):
-
Isolate: Alert nearby personnel. If the spill is outside the fume hood, ensure respiratory protection (N95 or half-mask respirator) is worn before approaching.
-
Contain: Do not dry sweep, as this aerosolizes the acidic dust. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a dilute soapy water solution) to suppress dust generation.
-
Collect: Use a damp paper towel or a dedicated chemical spill pad to wipe up the material.
-
Decontaminate: Wash the affected surface with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse.
Waste Disposal Logistics:
-
Collect all contaminated wipes, PPE, and weighing boats in a clearly labeled, sealable hazardous waste bag.
-
Label as: "Solid Organic Waste: Contains 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (Irritant, Terminal Alkyne)."
-
Do not mix with strong oxidizers or concentrated mineral acids in the waste stream. Dispose of in accordance with institutional EHS guidelines and SDS recommendations [3].
Process Visualization
Caption: Workflow for safe handling, reaction setup, and spill management of the target compound.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
